Product packaging for 3-(Hexyloxy)propylamine(Cat. No.:CAS No. 16728-61-3)

3-(Hexyloxy)propylamine

Cat. No.: B103770
CAS No.: 16728-61-3
M. Wt: 159.27 g/mol
InChI Key: NWGJTXNNXLHFSE-UHFFFAOYSA-N
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Description

3-(Hexyloxy)propylamine is a useful research compound. Its molecular formula is C9H21NO and its molecular weight is 159.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55026. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO B103770 3-(Hexyloxy)propylamine CAS No. 16728-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hexoxypropan-1-amine
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InChI

InChI=1S/C9H21NO/c1-2-3-4-5-8-11-9-6-7-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NWGJTXNNXLHFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10168266
Record name 3-(Hexyloxy)propylamine
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Molecular Weight

159.27 g/mol
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CAS No.

16728-61-3
Record name 3-(Hexyloxy)propylamine
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Record name 3-(Hexyloxy)propylamine
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Record name 16728-61-3
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Record name 3-(Hexyloxy)propylamine
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Record name 3-(hexyloxy)propylamine
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Record name 3-(HEXYLOXY)PROPYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Hexyloxy)propylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Hexyloxy)propylamine (CAS Number: 16728-6-3), a versatile aliphatic amine with significant potential in various industrial and research applications. This document details its chemical and physical properties, provides insights into its synthesis, and explores its functional roles as a corrosion inhibitor and friction modifier. Safety and handling information, along with spectroscopic data for characterization, are also included. The guide is intended to be a valuable resource for professionals in chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[1] It is an ether-amine hybrid, possessing both a hexyloxy group and a primary amine functionality, which imparts amphiphilic characteristics to the molecule.[2] This unique structure makes it slightly soluble in water and contributes to its utility in a range of applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 16728-61-3[1]
Molecular Formula C₉H₂₁NO[1]
Molecular Weight 159.27 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Odor Aminic[1]
Boiling Point 200 - 229.7 °C[1]
Density ~0.851 g/cm³
Solubility in Water Slightly soluble[1]
Flash Point ~79.4 °C
pH Basic[1]

Synthesis of this compound

The primary industrial synthesis route for this compound is through reductive amination. This process typically involves two main steps: the formation of an intermediate followed by catalytic hydrogenation.

Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as follows:

G Synthesis Workflow for this compound A Starting Material (e.g., 1-Hexanol and Acrylonitrile) B Intermediate Synthesis (Cyanoethylation) A->B Reaction C Intermediate (3-(Hexyloxy)propionitrile) B->C Yields D Catalytic Hydrogenation (Reductive Amination) C->D Reactant E Crude Product D->E Yields F Purification (Vacuum Distillation) E->F Process G Final Product (this compound) F->G Yields

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination (Representative)

Step 1: Synthesis of 3-(Hexyloxy)propionitrile

  • To a stirred solution of 1-hexanol, add a catalytic amount of a strong base (e.g., sodium hydroxide).

  • Slowly add acrylonitrile to the mixture at a controlled temperature (e.g., 40-50 °C).

  • After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by GC or TLC).

  • Neutralize the catalyst with an acid and wash the organic layer with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent under reduced pressure to obtain crude 3-(hexyloxy)propionitrile.

Step 2: Catalytic Hydrogenation to this compound

  • Charge an autoclave with the crude 3-(hexyloxy)propionitrile, a suitable solvent (e.g., ethanol or isopropanol), a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), and an inhibitor to suppress secondary amine formation (e.g., ammonia).

  • Seal the autoclave and purge it with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent from the filtrate by distillation.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Applications

The bifunctional nature of this compound makes it a valuable compound in several industrial applications.

Corrosion Inhibition

Aliphatic amines are known to be effective corrosion inhibitors for various metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atom allows the molecule to adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The hexyloxy tail of this compound contributes to the formation of a hydrophobic barrier, further preventing contact of the metal with the corrosive medium.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Study (Representative)

  • Electrode Preparation: Polish a steel working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Electrolyte Preparation: Prepare a corrosive medium (e.g., 1 M HCl) and a series of solutions of the same medium containing different concentrations of this compound.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • EIS Measurement:

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

  • Data Analysis:

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.

Friction Modification in Lubricants

In the field of tribology, this compound can function as a friction modifier in lubricant formulations. The polar amine head group adsorbs onto metal surfaces, while the nonpolar hexyloxy tail provides a low-shear-strength film. This reduces the coefficient of friction between moving parts, leading to improved fuel efficiency and reduced wear.

Experimental Protocol: Tribological Testing using a Four-Ball Tester (Representative, based on ASTM D4172)

  • Apparatus: Use a four-ball wear test machine.

  • Materials: Three stationary steel balls held in a pot and one rotating steel ball.

  • Lubricant Preparation: Prepare a base lubricant and a series of lubricant blends containing different concentrations of this compound.

  • Test Procedure:

    • Clean the steel balls with a suitable solvent and place them in the test pot.

    • Add the test lubricant to the pot, ensuring the stationary balls are fully submerged.

    • Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).

  • Evaluation:

    • After the test, clean the stationary balls and measure the wear scar diameter (WSD) on each ball using a microscope.

    • Calculate the average WSD. A smaller WSD indicates better anti-wear properties.

    • The coefficient of friction can also be continuously monitored during the test.

Safety and Handling

This compound is classified as a corrosive and irritant substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[1]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would show characteristic signals for the protons in the hexyl group, the propyl chain, and the amine group. The chemical shifts and splitting patterns would be consistent with the structure of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each of the nine carbon atoms in their unique chemical environments.

FTIR Spectroscopy

The FTIR spectrum is useful for identifying the functional groups present in the molecule.

Interpretation of a Representative FTIR Spectrum:

  • N-H Stretching: A characteristic broad peak or a doublet in the region of 3300-3500 cm⁻¹ is indicative of the primary amine N-H bonds.

  • C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chains.

  • N-H Bending: A peak in the range of 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.

  • C-O Stretching: A strong absorption band around 1100 cm⁻¹ is characteristic of the C-O ether linkage.

  • C-N Stretching: A peak in the 1020-1250 cm⁻¹ region can be assigned to the C-N stretching vibration.

G Key Functional Group Regions in FTIR Spectrum A N-H Stretch (3300-3500 cm⁻¹) B C-H Stretch (2850-2960 cm⁻¹) C N-H Bend (1590-1650 cm⁻¹) D C-O Stretch (1100 cm⁻¹) E C-N Stretch (1020-1250 cm⁻¹)

Caption: Key absorption regions in the FTIR spectrum for this compound.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of properties derived from its ether and amine functionalities. Its roles as a corrosion inhibitor and friction modifier are of significant industrial interest. This technical guide has provided a detailed overview of its properties, synthesis, applications, and safety considerations to aid researchers and professionals in their work with this compound. Further research into its applications, particularly in the development of novel functional materials and as a building block in drug discovery, is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Hexyloxy)propylamine, a versatile bifunctional molecule featuring both an ether linkage and a primary amine group.[1] This unique structure imparts amphiphilic characteristics, making it a valuable intermediate in various chemical syntheses.[1] Understanding its physical and chemical properties is crucial for its effective application in research, development, and industrial processes.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound gathered from various sources. Discrepancies in reported values are noted, which may arise from different experimental conditions or measurement techniques.

PropertyValueSource(s)
Molecular Formula C9H21NO[2][3][4][5][6]
Molecular Weight 159.27 g/mol [1][2][3][4][6]
IUPAC Name 3-hexoxypropan-1-amine[2][6]
CAS Number 16728-61-3[1][2][3]
Appearance Colorless to light yellow liquid[4]
Odor Amine-like[4]
Boiling Point Approx. 200 - 210 °C[4]
229.7 °C at 760 mmHg[5][6]
Density Approx. 0.84 g/cm³[4]
0.851 g/cm³[5][6]
Solubility in Water Slightly soluble[4]
Flash Point Approx. 78 °C[4]
79.4 °C[5]
Vapor Pressure Low[4]
pH Basic[4]

Mandatory Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] Store in a cool, dry, and well-ventilated area away from heat sources and oxidizing agents.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on standardized testing protocols.

Determination of Boiling Point (ASTM D1120 / OECD 103)

The equilibrium boiling point is determined by heating a sample of this compound under controlled conditions at atmospheric pressure.

  • Apparatus: A 100-mL round-bottom flask with a short neck and a side-entering tube for a thermometer or thermocouple, a water-cooled reflux condenser, and a heat source (e.g., electric heating mantle) are required.[8]

  • Procedure: A 60 mL sample of the liquid is placed in the flask with a few boiling chips.[8] The flask is connected to the reflux condenser, and the thermometer/thermocouple is positioned so that the bulb is centered in the flask, just above the bottom.[8] The sample is heated at a steady rate until it boils. The temperature is recorded when it remains constant for a set period, indicating that equilibrium has been reached.[1][8][9][10][11] This temperature is the observed boiling point.

  • Correction: The observed boiling point is corrected to standard atmospheric pressure (101.3 kPa).

Determination of Density (ASTM D4052)

The density of liquid this compound can be accurately measured using a digital density meter.

  • Apparatus: A digital density meter equipped with an oscillating U-tube is used.[5][12][13][14][15]

  • Procedure: The instrument is calibrated with a reference standard of known density. A small volume of the sample (approximately 1-2 mL) is then injected into the thermostatically controlled U-tube.[14][15] The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass.[7][15] This frequency change is then used to calculate the density of the sample.[7]

  • Data Reporting: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature.[5]

Determination of Water Solubility (OECD 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[16][17][18]

  • Apparatus: A constant temperature water bath, flasks with stoppers, a centrifuge (if necessary), and an analytical method to quantify the concentration of the substance in water.

  • Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated in the constant temperature bath (preferably at 20 °C) for a sufficient time to reach equilibrium (saturation).[16][17][18] After equilibrium is reached, the mixture is allowed to stand, and if necessary, centrifuged or filtered to separate the undissolved substance. The concentration of this compound in the clear aqueous phase is then determined by a suitable analytical technique (e.g., chromatography).

  • Data Reporting: The water solubility is reported as the mass concentration of the substance in the saturated aqueous solution.[16]

Determination of Flash Point (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester.[2][3][4][6][19][20][21]

  • Apparatus: A manual or automated Pensky-Martens closed-cup apparatus, which consists of a test cup, a lid with an ignition source, a stirrer, and a heating source.[3]

  • Procedure: The test cup is filled with the sample to a specified level.[3] The lid is placed on the cup, and the sample is heated at a controlled rate while being continuously stirred.[3] At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the vapor space above the liquid.[3] The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[3]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a chemical substance like this compound.

G Workflow for Physicochemical Property Determination cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Safety-Related Property Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Literature Review of Known Properties A->B C Determine Boiling Point (ASTM D1120 / OECD 103) B->C D Measure Density (ASTM D4052) B->D E Determine Water Solubility (OECD 105) B->E F Determine Flash Point (ASTM D93) B->F G Compile Data into Structured Table C->G D->G E->G F->G H Prepare Technical Guide / Whitepaper G->H

Caption: Logical workflow for determining physicochemical properties.

References

3-(Hexyloxy)propylamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(Hexyloxy)propylamine

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule with applications as a chemical intermediate and coupling agent.[] Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structural and physicochemical properties, outlines key experimental protocols for its synthesis, and presents a logical workflow for its industrial production.

Molecular Structure and Properties

This compound is an ether-amine hybrid molecule, a structural characteristic that imparts both hydrophilic and lipophilic properties.[] The primary amine group provides a site of basicity and nucleophilicity, while the hexyloxy tail creates a nonpolar, hydrocarbon character.[]

Physicochemical and Structural Data

The quantitative properties of this compound are summarized in the table below for clear reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₂₁NO[2][3]
Molecular Weight 159.27 g/mol [2][3]
IUPAC Name 3-hexoxypropan-1-amine
CAS Number 16728-61-3[2][3]
Appearance Colorless to light yellow liquid
Boiling Point ~200 - 210 °C / 229.7 °C at 760 mmHg[]
Density ~0.84 - 0.851 g/cm³[]
Flash Point ~78 - 79.4 °C
Solubility in Water Slightly soluble
SMILES CCCCCCOCCCN
InChIKey NWGJTXNNXLHFSE-UHFFFAOYSA-N

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two efficient pathways. The first involves the cyanoethylation of hexanol followed by the catalytic hydrogenation of the resulting nitrile intermediate. An alternative route is the reductive amination of 3-(hexyloxy)propanal.

Protocol 1: Synthesis via Nitrile Intermediate

This common industrial method involves two main steps:

Step 1: Synthesis of 3-(Hexyloxy)propionitrile (Cyanoethylation)

This reaction, also known as cyanoethylation, involves the alkoxylation of acrylonitrile with 1-hexanol.

  • Reactants: 1-Hexanol and Acrylonitrile.

  • Catalyst: A base catalyst is used to facilitate the reaction. Sodium methoxide is a common and effective choice, though other alkali metal hydroxides like potassium hydroxide can also be employed.

  • Procedure:

    • Charge a reaction vessel with 1-hexanol and the base catalyst.

    • Slowly add acrylonitrile to the mixture while controlling the temperature, as the reaction is exothermic.

    • Stir the mixture until the reaction is complete, which can be monitored by techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

    • Upon completion, neutralize the catalyst with an acid.

    • Purify the resulting 3-(hexyloxy)propionitrile, typically through distillation, to remove unreacted starting materials and byproducts.

Step 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

The nitrile intermediate is then reduced to the primary amine.

  • Reactant: 3-(Hexyloxy)propionitrile.

  • Catalyst: Raney Nickel is a commonly used catalyst for this hydrogenation.

  • Reagents: Hydrogen gas (H₂) and an inhibitor to improve selectivity.

  • Procedure:

    • Load the 3-(hexyloxy)propionitrile, Raney Nickel catalyst, and a solvent (if necessary) into a high-pressure reactor.

    • To enhance selectivity towards the primary amine and prevent the formation of secondary and tertiary amine byproducts, an inhibitor such as liquid ammonia is added (typically 5-10% by weight). Treating the Raney Nickel catalyst with an alkaline solution (e.g., potassium hydroxide) can also improve the yield of the primary amine.

    • Pressurize the reactor with hydrogen gas (e.g., to 3.6 MPa).

    • Heat the mixture (e.g., to 85°C) and maintain it under agitation.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • Once the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the mixture to remove the catalyst.

    • The final product, this compound, is then purified, typically by vacuum distillation. This process can achieve yields of 90-92%.

Protocol 2: Synthesis via Reductive Amination

This alternative pathway involves the oxidation of an alcohol to an aldehyde, followed by reductive amination.

Step 1: Oxidation of 3-(Hexyloxy)propanol to 3-(Hexyloxy)propanal

  • Reactant: 3-(Hexyloxy)propanol.

  • Oxidizing Agent: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a suitable method.

  • Procedure (Swern Oxidation):

    • Activate dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperatures (e.g., -78°C) in a suitable solvent like dichloromethane.

    • Add a solution of 3-(hexyloxy)propanol to the activated DMSO.

    • After a short period, add a hindered base such as triethylamine to promote the elimination reaction that forms the aldehyde.

    • Allow the reaction to warm to room temperature.

    • Perform an aqueous workup to isolate the 3-(hexyloxy)propanal. The volatile byproducts (dimethyl sulfide, carbon monoxide, carbon dioxide) simplify purification.

Step 2: Reductive Amination of 3-(Hexyloxy)propanal

  • Reactants: 3-(Hexyloxy)propanal and Ammonia (NH₃).

  • Reducing Agent: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can be used.

  • Procedure (using Catalytic Hydrogenation):

    • Combine 3-(hexyloxy)propanal with ammonia in a suitable solvent within a pressure reactor.

    • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas.

    • Heat and stir the mixture until the reaction is complete.

    • After cooling and depressurizing, filter out the catalyst.

    • Purify the resulting this compound by distillation.

Logical Workflow Visualization

The following diagram illustrates the key steps in the industrial synthesis of this compound via the nitrile intermediate pathway, which is a prevalent method for its production.

G cluster_start Starting Materials cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Hydrogenation Hexanol 1-Hexanol Reaction1 Alkoxylation Reaction (Base Catalyst, e.g., NaOMe) Hexanol->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 Intermediate 3-(Hexyloxy)propionitrile (Nitrile Intermediate) Reaction1->Intermediate Purification (Distillation) Reaction2 Catalytic Hydrogenation (High Pressure & Temperature) Intermediate->Reaction2 H2 Hydrogen (H₂) H2->Reaction2 Catalyst Raney Nickel Catalyst + NH₃ Inhibitor Catalyst->Reaction2 FinalProduct This compound Reaction2->FinalProduct Purification (Vacuum Distillation)

Industrial Synthesis Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(hexyloxy)propylamine, a versatile chemical intermediate. The information presented is intended for a technical audience and includes detailed experimental protocols, comparative data, and visual representations of the synthetic routes to facilitate understanding and application in a laboratory and industrial setting.

Executive Summary

This compound can be synthesized through several viable pathways, each with distinct advantages and disadvantages in terms of yield, purity, scalability, and environmental impact. This guide focuses on three core synthetic strategies:

  • Industrial Synthesis via Nitrile Intermediate: This two-step process, involving cyanoethylation followed by catalytic hydrogenation, is a common industrial method known for its efficiency and high throughput.

  • Reductive Amination Pathway: This route offers a more direct approach, starting from the corresponding alcohol, which is first oxidized to an aldehyde and then converted to the amine through reductive amination.

  • Nucleophilic Substitution (Williamson Ether Synthesis): A classical approach involving the formation of an ether linkage through the reaction of an alkoxide with an alkyl halide.

This document provides detailed methodologies for each pathway, summarizes key quantitative data in tabular form for easy comparison, and includes graphical representations of each synthetic route.

Data Presentation: Comparative Analysis of Synthesis Pathways

The following table summarizes the key quantitative data associated with the different synthesis pathways for this compound, allowing for a direct comparison of their efficiencies and operational parameters.

ParameterIndustrial Synthesis via Nitrile IntermediateReductive Amination PathwayNucleophilic Substitution
Starting Materials Hexanol, Acrylonitrile3-(Hexyloxy)propanol3-Amino-1-propanol, 1-Bromohexane
Key Intermediates 3-(Hexyloxy)propionitrile, 3-(Hexyloxy)propanal3-(Hexyloxy)propanalN/A
Typical Yield 80-95% (overall)60-80% (overall, estimated)50-70% (estimated)
Purity >99% achievableVariable, depends on purificationVariable, requires significant purification
Reaction Conditions High pressure and temperature for hydrogenationMild to moderateModerate temperature
Catalysts/Reagents Base (e.g., NaOH), Raney NickelOxidizing agent (e.g., Jones or Swern reagents), Reducing agent (e.g., NaBH₃CN), Catalyst (e.g., Raney Ni)Strong base (e.g., NaH)
Scalability ExcellentGoodModerate
Key Considerations Use of toxic cyanide precursor, high-pressure equipmentUse of hazardous oxidizing agentsUse of strong, moisture-sensitive bases

Mandatory Visualizations: Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic pathway.

industrial_synthesis hexanol Hexanol intermediate 3-(Hexyloxy)propionitrile hexanol->intermediate  Base Catalyst (e.g., NaOH) acrylonitrile Acrylonitrile acrylonitrile->intermediate product This compound intermediate->product  Catalytic Hydrogenation (Raney Ni, H₂, NH₃)

Caption: Industrial synthesis of this compound.

reductive_amination alcohol 3-(Hexyloxy)propanol aldehyde 3-(Hexyloxy)propanal alcohol->aldehyde  Oxidation (Jones or Swern) product This compound aldehyde->product  Reductive Amination (NH₃, H₂, Catalyst) nucleophilic_substitution aminopropanol 3-Amino-1-propanol product This compound aminopropanol->product  Strong Base (e.g., NaH) bromohexane 1-Bromohexane bromohexane->product

An In-depth Technical Guide to 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-(Hexyloxy)propylamine, including its chemical identity, physicochemical properties, and key experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: 3-hexoxypropan-1-amine[1]

Synonyms:

  • 1-Propanamine, 3-(hexyloxy)-[1][2]

  • 3-(Hexyloxy)-1-propanamine[1]

  • 3-Hexoxypropylamine[1][2][3]

  • 3-Aminopropyl hexyl ether[1]

  • Hexyl 3-aminopropyl ether[2][3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C9H21NO[1][2][4]
Molecular Weight 159.27 g/mol [1][2][4]
CAS Number 16728-61-3[1][2][3]
Boiling Point 210 °C / 1 mmHg[3]
Density 1.17 g/cm³[3]
Solubility Soluble in 100% ethanol, dimethyl sulfoxide (100 mM), dimethyl formamide, chloroform, methanol, and ethanol (50 mM). Insoluble in water.[3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 8[1]
Exact Mass 159.162314293 Da[1]
XLogP3-AA 1.8[1]

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving the formation of a nitrile intermediate followed by its catalytic hydrogenation.

Step 1: Synthesis of 3-(Hexyloxy)propionitrile

The initial step involves the synthesis of the precursor, 3-(hexyloxy)propionitrile. This is commonly prepared from 1-Hexanol.[5]

Step 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

The second and final step is the catalytic hydrogenation of the 3-(hexyloxy)propionitrile intermediate to yield this compound.[6]

  • Catalyst: Raney nickel is a commonly used catalyst for this hydrogenation reaction.[6]

  • Catalyst Modification: In industrial applications, the Raney nickel catalyst is often treated with an alkaline solution, such as potassium hydroxide (KOH), or with ammonia (NH₃) to improve selectivity and yield.[6]

  • Inhibitor: Liquid ammonia is a key inhibitor used in the industrial synthesis process.[6]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A 1-Hexanol B Synthesis of 3-(Hexyloxy)propionitrile A->B Reaction C Catalytic Hydrogenation B->C Intermediate D This compound C->D Final Product

Caption: General synthesis workflow for this compound.

Applications

This compound has several industrial applications, including:

  • Corrosion inhibitor in metalworking fluids.[3]

  • Antistatic agent.[3]

  • Additive for fuels and lubricants.[3]

  • Intermediate for the synthesis of surfactants, textile foaming agents, ethoxylates, and agricultural chemicals.[3]

  • Crosslinking agent for epoxy resins.[3]

References

In-Depth Technical Guide to the Safety Data of 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-(Hexyloxy)propylamine (CAS No. 16728-61-3), a functional amine utilized as a coupling agent and intermediate in various chemical syntheses. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or utilize this chemical in their work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding the behavior of the chemical under various laboratory conditions and for designing safe handling and storage procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Appearance Colorless to light yellow liquid
Odor Amine-like
Boiling Point Approximately 200 - 210 °C
Density Approximately 0.84 - 0.851 g/cm³
Flash Point Approximately 78 - 79.4 °C
Solubility in Water Slightly soluble
pH Basic
Stability Stable under normal conditions

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.

Table 2: GHS Classification of this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1AH314: Causes severe skin burns and eye damage
Hazardous to the Aquatic Environment, Long-Term Hazard1H410: Very toxic to aquatic life with long lasting effects

Source:

The primary hazards associated with this compound are its corrosivity, oral toxicity, and significant environmental risk.

Toxicological Information

While specific toxicological studies for this compound are not widely available in the public domain, the GHS classification indicates significant health hazards. The "Harmful if swallowed" classification is based on acute oral toxicity data. The "Causes severe skin burns and eye damage" classification points to its corrosive nature.

For a structurally related compound, 3-(2-Ethylhexyloxy)propylamine, the following toxicological data has been reported and may be considered for a conservative risk assessment:

  • Oral LD50 (Rat): 320 mg/kg

  • Dermal LD50 (Rabbit): 360 µL/kg

It is crucial to handle this compound with appropriate personal protective equipment to avoid any direct contact.

Experimental Protocols for Hazard Evaluation

While specific experimental reports for this compound were not found, the following are summaries of standard OECD guidelines that would be used to assess the hazards identified.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible or reversible skin damage.

  • Test System: Typically, a single albino rabbit is used for the initial test.

  • Procedure: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a shaved patch of skin. The area is then covered with a gauze patch. The exposure duration is typically up to 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and at 24, 48, and 72 hours after patch removal. The severity of the lesions is scored.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline assesses the potential of a substance to cause damage to the eye.

  • Test System: A single albino rabbit is typically used.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.

Handling, Storage, and First Aid

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing vapors or mists.

  • Wear appropriate personal protective equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • The substance should be stored locked up.

First Aid Measures

A logical workflow for first aid in case of exposure is depicted in the diagram below. Immediate action is critical.

G First Aid for this compound Exposure cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Call_Poison_Center Immediately call a POISON CENTER or doctor/physician. Move_to_Fresh_Air->Call_Poison_Center Remove_Clothing->Call_Poison_Center Rinse_Eyes->Call_Poison_Center Rinse_Mouth->Call_Poison_Center GHS_Hazards GHS Hazard Pictograms for this compound cluster_pictograms Hazard Pictograms cluster_meanings Hazard Meaning Corrosion Corrosion Corrosion_Text Causes severe skin burns and eye damage Exclamation Exclamation Mark Exclamation_Text Harmful if swallowed Environment Environment Environment_Text Very toxic to aquatic life with long lasting effects

An In-depth Technical Guide to 3-(Hexyloxy)propylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Hexyloxy)propylamine, with CAS number 16728-61-3, is a versatile bifunctional molecule that is gaining increasing attention in the fields of materials science, nanotechnology, and targeted drug delivery. Its unique structure, featuring a hydrophilic primary amine head and a lipophilic hexyl ether tail, imparts amphiphilic properties that make it an excellent candidate for surface modification, nanoparticle functionalization, and the formation of self-assembled monolayers. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, primarily for research and development purposes. The purity of the commercially available product typically ranges from 95% to over 99%. Below is a summary of some of the commercial suppliers and their product offerings.

SupplierLocationStated PurityMinimum Order Quantity
BOC SciencesNew York, USA95%Inquire
Alfa ChemistryNew York, USAInquireInquire
ParchemNew York, USAInquireInquire
GIHI CHEMICALS CO.,LIMITEDChina99%1 Kilogram
Dayang Chem (Hangzhou) Co.,Ltd.ChinaInquire1 Kilogram
Henan Kanbei Chemical Co.,LTDChina≥99%Inquire
SHANGHAI SYSTEAM BIOCHEM CO., LTD.ChinaInquire100 Grams
Triumph International Development LimiltedChinaInquireInquire
changchun tuocai technology co.,ltldChinaInquireInquire

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H21NO--INVALID-LINK--
Molecular Weight 159.27 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid[Various Suppliers]
Boiling Point 229.7°C at 760 mmHg--INVALID-LINK--
Density 0.851 g/cm³--INVALID-LINK--
Solubility Soluble in ethanol, dimethyl sulfoxide, dimethyl formamide, chloroform, and methanol. Insoluble in water.--INVALID-LINK--
InChI Key NWGJTXNNXLHFSE-UHFFFAOYSA-N--INVALID-LINK--
SMILES CCCCCCOCCCN--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with two of the most common being reductive amination of an aldehyde precursor and the catalytic hydrogenation of a nitrile intermediate.[1]

Experimental Protocol: Synthesis via Reductive Amination

This pathway involves the initial synthesis of the aldehyde precursor, 3-(hexyloxy)propanal, followed by its reductive amination.

Step 1: Synthesis of 3-(Hexyloxy)propanal via Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1]

  • Materials: 3-(hexyloxy)propanol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78°C.

    • Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.

    • After stirring for a few minutes, add a solution of 3-(hexyloxy)propanol in anhydrous DCM dropwise.

    • Continue stirring at -78°C for 30-60 minutes.

    • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(hexyloxy)propanal.

    • Purify the crude product by flash chromatography.

Step 2: Reductive Amination of 3-(Hexyloxy)propanal

  • Materials: 3-(hexyloxy)propanal, ammonia, a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride), a suitable solvent (e.g., methanol or DCM).

  • Procedure:

    • Dissolve 3-(hexyloxy)propanal in the chosen solvent in a reaction vessel.

    • Add a solution of ammonia (e.g., ammonia in methanol) to the aldehyde solution.

    • Stir the mixture at room temperature for a specified period to allow for imine formation.

    • Slowly add the reducing agent to the reaction mixture.

    • Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Dry the organic layer, concentrate it, and purify the resulting this compound by distillation or column chromatography.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of a Nitrile Intermediate

This industrial-scale synthesis involves the cyanoethylation of hexanol followed by the hydrogenation of the resulting nitrile.[1]

Step 1: Synthesis of 3-(Hexyloxy)propionitrile

  • Materials: Hexanol, acrylonitrile, a basic catalyst (e.g., sodium methoxide or potassium hydroxide).

  • Procedure:

    • In a reaction vessel, combine hexanol and the basic catalyst.

    • Slowly add acrylonitrile to the mixture while controlling the temperature, as the reaction is exothermic.

    • Stir the reaction mixture until completion.

    • Neutralize the catalyst and purify the 3-(hexyloxy)propionitrile by distillation.

Step 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

  • Materials: 3-(hexyloxy)propionitrile, a catalyst (e.g., Raney Nickel or palladium on carbon), hydrogen gas, a solvent (e.g., ethanol), and an inhibitor to prevent secondary amine formation (e.g., liquid ammonia or sodium hydroxide).[1]

  • Procedure:

    • In a high-pressure reactor, charge the 3-(hexyloxy)propionitrile, solvent, catalyst, and inhibitor.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir.

    • Monitor the reaction progress by hydrogen uptake.

    • Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

    • Remove the solvent and purify the this compound by distillation.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas of research and development, particularly in the realm of drug delivery and biomaterials.

Surface Functionalization of Nanoparticles for Drug Delivery

This compound can be used to modify the surface of nanoparticles, such as those made from silica or iron oxide, to enhance their utility in drug delivery systems. The primary amine group can be used to covalently attach targeting ligands, drugs, or imaging agents, while the hexyl ether tail can improve the nanoparticle's stability and biocompatibility.

Logical Workflow for Nanoparticle Functionalization

The following diagram illustrates a logical workflow for the functionalization of a nanoparticle with this compound and subsequent bioconjugation.

G Workflow for Nanoparticle Functionalization cluster_0 Nanoparticle Synthesis cluster_1 Surface Modification cluster_2 Bioconjugation cluster_3 Purification & Characterization np_synthesis Nanoparticle Core Synthesis (e.g., Silica) surface_activation Surface Activation (e.g., Hydroxylation) np_synthesis->surface_activation amine_functionalization Amine Functionalization with This compound surface_activation->amine_functionalization linker_attachment Linker Attachment to Amine Group amine_functionalization->linker_attachment drug_conjugation Drug/Ligand Conjugation linker_attachment->drug_conjugation purification Purification of Functionalized Nanoparticles drug_conjugation->purification characterization Characterization (e.g., DLS, TEM, FTIR, Zeta Potential) purification->characterization

Caption: A logical workflow for the functionalization of nanoparticles.

Self-Assembled Monolayers for Biosensors

The amphiphilic nature of this compound allows it to form self-assembled monolayers (SAMs) on various substrates. This property is particularly useful in the development of biosensors. The amine groups can serve as anchor points for the immobilization of biorecognition elements like antibodies or enzymes, while the alkyl chains form a well-ordered layer that can prevent non-specific binding and improve sensor performance.

Corrosion Inhibition

Long-chain alkylamines are known to be effective corrosion inhibitors for metals in acidic environments. While specific studies on this compound are limited, its structural similarity to other effective inhibitors suggests its potential in this application. The amine group can adsorb onto the metal surface, forming a protective film that hinders the corrosion process. The hydrophobic hexyl tail further repels water and corrosive species from the metal surface.

Experimental Protocol: Evaluation of Corrosion Inhibition

A common method to evaluate the efficiency of a corrosion inhibitor is through weight loss measurements.

  • Materials: Mild steel coupons of known dimensions and weight, corrosive medium (e.g., 1M HCl), various concentrations of this compound, acetone, distilled water.

  • Procedure:

    • Prepare the mild steel coupons by polishing with emery paper, degreasing with acetone, washing with distilled water, and drying.

    • Accurately weigh the prepared coupons.

    • Prepare solutions of the corrosive medium containing different concentrations of this compound.

    • Immerse the weighed coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.

    • After the immersion period, remove the coupons, wash them with distilled water, scrub to remove any corrosion products, rinse with acetone, and dry.

    • Reweigh the coupons to determine the weight loss.

    • Calculate the corrosion rate and the inhibition efficiency using the following formulas:

      • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

      • Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Signaling Pathways

Despite a thorough review of the scientific literature, no studies were identified that directly link this compound to any specific biological signaling pathways. Its primary applications appear to be in materials science and as a surface-modifying agent, rather than as a biologically active molecule that directly interacts with cellular signaling cascades. Further research would be required to investigate any potential biological activity.

Conclusion

This compound is a commercially available chemical with a unique combination of properties that make it a valuable tool for researchers in materials science, nanotechnology, and drug delivery. Its ability to functionalize surfaces, form self-assembled monolayers, and potentially act as a corrosion inhibitor opens up a range of possibilities for the development of advanced materials and technologies. While its direct role in biological signaling pathways remains to be explored, its utility as a linker and surface-modifying agent in drug delivery systems warrants further investigation by the drug development community. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in harnessing the potential of this versatile molecule.

References

Navigating the Safe Handling and Storage of 3-(Hexyloxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling guidelines for 3-(Hexyloxy)propylamine (CAS No. 16728-61-3). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research activities. This document synthesizes information from safety data sheets and general best practices for handling corrosive and flammable amines.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Appearance Colorless to light yellow liquid
Odor Amine-like
Boiling Point Approximately 200 - 210 °C
Density Approximately 0.84 g/cm³
Flash Point Approximately 78 °C
Solubility in Water Slightly soluble
pH Basic
Vapor Pressure Low

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1AH314: Causes severe skin burns and eye damage
Hazardous to the Aquatic Environment, Long-Term HazardChronic 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, nitrile or butyl rubber gloves are generally recommended for handling corrosive amines. It is crucial to consult the glove manufacturer's compatibility charts and to inspect gloves for any signs of degradation before and during use. Change gloves immediately if contact with the chemical occurs.
Body Protection A chemical-resistant laboratory coat, apron, or coveralls. Closed-toe shoes are required.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used if working outside of a fume hood or in poorly ventilated areas.

Safe Handling Procedures

Adherence to strict handling protocols is essential to minimize the risk of exposure and accidents.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and mixing, should be conducted in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Procedural Workflow for Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G Experimental Workflow for Handling this compound A Preparation & Pre-handling B Don Personal Protective Equipment (PPE) A->B Ensure all safety measures are in place C Work within a Chemical Fume Hood B->C Mandatory for all handling steps D Dispensing & Handling of Chemical C->D Perform all operations within the hood E Post-handling & Decontamination D->E Clean work area and equipment F Proper Waste Disposal E->F Segregate and label waste G Secure Storage F->G Return chemical to designated storage

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

Protocol 1: Weighing and Dispensing

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE as specified in Section 3.

  • Place a calibrated analytical balance inside the fume hood.

  • Carefully open the container of this compound.

  • Using a clean pipette or spatula, transfer the desired amount of the chemical into a suitable, labeled container.

  • Avoid generating splashes or aerosols.

  • Securely close the primary container immediately after dispensing.

  • Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

Protocol 2: Dilution and Reaction

  • When diluting, always add this compound slowly to the solvent while stirring. Never add the solvent to the amine.

  • Be aware that reactions with acids can be vigorous and exothermic.

  • Maintain a safe distance from the reaction vessel and use a blast shield if necessary.

Storage Guidelines

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

Storage ConditionGuideline
Location Store in a cool, dry, and well-ventilated area.
Incompatible Materials Keep away from heat sources, open flames, and oxidizing agents. Store separately from acids and other incompatible materials.
Container Store in a tightly sealed, corrosion-resistant container. Ensure the container is clearly labeled.
Segregation Store in a designated cabinet for corrosive materials.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Spill Response

For a small spill (manageable by trained personnel):

  • Alert others in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for amines.

  • Since this compound is a base, it can be neutralized with a weak acid. However, this should only be attempted by trained personnel as the reaction can be exothermic. A common neutralizing agent for amines is a solution of citric acid or sodium bisulfate.

  • Carefully collect the absorbed and neutralized material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent and water.

  • Ventilate the area.

For a large spill:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Provide them with the Safety Data Sheet for this compound.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them small amounts of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and corrosion-resistant container.

  • Segregation: Do not mix with other waste streams unless compatible.

  • Disposal: Dispose of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. While a specific EPA hazardous waste code is not assigned to this compound, it may fall under codes for corrosive (D002) or toxic wastes depending on the formulation and regulations.

Logical Relationship of Safety Procedures

The following diagram illustrates the interconnectedness of the key safety procedures for handling and storing this compound.

G Interconnected Safety Procedures cluster_0 Core Handling Principles cluster_1 Procedural Steps cluster_2 Emergency Response A Hazard Assessment B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (PPE) A->C D Safe Handling & Dispensing B->D C->D E Proper Storage D->E F Waste Disposal D->F G Spill Management D->G If spill occurs H First Aid G->H

Caption: The relationship between core safety principles, procedures, and emergency response.

Methodological & Application

Application Notes and Protocols for the Use of 3-(Hexyloxy)propylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hexyloxy)propylamine is a versatile bifunctional molecule incorporating both a primary amine and a hexyl ether moiety. This unique structure makes it a valuable building block in organic synthesis, lending itself to the construction of a diverse array of molecules with applications in medicinal chemistry, materials science, and surfactant technology. Its primary amine serves as a nucleophilic handle for various transformations, while the hexyl ether tail imparts lipophilicity, influencing the solubility and physicochemical properties of its derivatives.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₂₁NO
Molecular Weight 159.27 g/mol
CAS Number 16728-61-3
Boiling Point 229.7 °C at 760 mmHg
Density 0.851 g/cm³
Appearance Colorless to pale yellow liquid

Synthesis of this compound

Two primary synthetic routes to this compound are commonly employed: the catalytic hydrogenation of 3-(hexyloxy)propionitrile and the reductive amination of 3-(hexyloxy)propanal.

Protocol 1: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

This method involves the reduction of a nitrile to a primary amine using a catalyst, typically Raney Nickel, under a hydrogen atmosphere. The addition of water to the solvent system has been shown to significantly improve the yield of the primary amine by suppressing the formation of secondary amine byproducts.

Reaction Scheme:

3-(Hexyloxy)propionitrile 3-(Hexyloxy)propionitrile This compound This compound 3-(Hexyloxy)propionitrile->this compound H₂, Raney Ni Ethanol/Water

A schematic of the catalytic hydrogenation of 3-(hexyloxy)propionitrile.

Experimental Protocol:

  • Catalyst Preparation (Raney Nickel):

    • In a well-ventilated fume hood, cautiously add 25 g of a nickel-aluminum alloy to a 10% aqueous solution of sodium hydroxide at a controlled rate to maintain the temperature below 50 °C.

    • After the addition is complete, allow the mixture to digest for 1 hour at 50 °C with occasional stirring.

    • Carefully decant the supernatant and wash the Raney Nickel catalyst repeatedly with deionized water until the washings are neutral to litmus paper.

    • Finally, wash the catalyst with ethanol (3 x 50 mL) to remove water. The catalyst should be kept under ethanol to prevent pyrophoric activity.

  • Hydrogenation Reaction:

    • To a high-pressure autoclave, add 3-(hexyloxy)propionitrile (0.1 mol, 15.5 g), ethanol (100 mL), and water (10 mL).

    • Carefully add the prepared Raney Nickel catalyst (approximately 5 g, wet weight) to the reaction mixture.

    • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen to 500 psi.

    • Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours, monitoring the hydrogen uptake.

    • After the reaction is complete (cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Purge the autoclave with nitrogen gas.

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol (2 x 20 mL). Caution: The Raney Nickel on the filter paper is pyrophoric and should be kept wet and disposed of appropriately.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by fractional distillation under vacuum to afford this compound as a colorless liquid.

ParameterValue
Typical Yield 85-95%
Purity (by GC) >98%
Protocol 2: Reductive Amination of 3-(Hexyloxy)propanal

Reductive amination offers an alternative route, proceeding via an imine intermediate which is subsequently reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[1]

Reaction Scheme:

3-(Hexyloxy)propanal 3-(Hexyloxy)propanal Imine Intermediate Imine Intermediate 3-(Hexyloxy)propanal->Imine Intermediate NH₃ This compound This compound Imine Intermediate->this compound NaBH(OAc)₃

A schematic of the reductive amination of 3-(hexyloxy)propanal.

Experimental Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add 3-(hexyloxy)propanal (0.05 mol, 7.9 g) and methanol (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble ammonia gas through the solution for 15 minutes, or add a solution of ammonia in methanol (7N, 1.2 equivalents).

  • Reduction:

    • While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (0.075 mol, 15.9 g) portion-wise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under vacuum to yield this compound.

ParameterValue
Typical Yield 70-85%
Purity (by GC) >97%

Applications in Organic Synthesis

The primary amine functionality of this compound allows for its versatile use in the synthesis of a variety of downstream products.

Application 1: Synthesis of N-Substituted Derivatives

The nucleophilic nature of the primary amine makes it an excellent substrate for N-alkylation and N-acylation reactions to generate secondary and tertiary amines, and amides, respectively. These derivatives are of interest in medicinal chemistry and materials science.

Workflow for N-Alkylation:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A This compound E Stir at elevated temperature (e.g., 60-80 °C) A->E B Alkyl Halide (e.g., Benzyl Bromide) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Filter off solids E->F G Remove solvent in vacuo F->G H Partition between water and organic solvent G->H I Dry organic layer and concentrate H->I J Column Chromatography or Distillation I->J

A workflow for the N-alkylation of this compound.

Experimental Protocol for N-Benzylation:

  • To a solution of this compound (10 mmol, 1.59 g) in acetonitrile (50 mL), add potassium carbonate (20 mmol, 2.76 g) and benzyl bromide (11 mmol, 1.31 mL).

  • Heat the mixture to 70 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-3-(hexyloxy)propylamine.

ParameterValue
Typical Yield 80-90%
Purity (by NMR) >95%
Application 2: Synthesis of Cationic Surfactants

This compound can be quaternized to produce cationic surfactants. These amphiphilic molecules possess a positively charged head group and a hydrophobic tail, making them useful as emulsifiers, dispersants, and antimicrobial agents.

Logical Relationship for Surfactant Synthesis:

A This compound (Primary Amine) B Alkylation (e.g., with Methyl Iodide) A->B Step 1 C N,N-Dimethyl-3-(hexyloxy)propylamine (Tertiary Amine) B->C D Quaternization (e.g., with Benzyl Chloride) C->D Step 2 E Quaternary Ammonium Salt (Cationic Surfactant) D->E

A logical diagram for the synthesis of a cationic surfactant.

Experimental Protocol for Quaternization:

  • N,N-Dimethylation:

    • To a solution of this compound (10 mmol, 1.59 g) in methanol (30 mL), add formaldehyde (37% aqueous solution, 25 mmol, 2.1 mL) and formic acid (25 mmol, 0.94 mL) at 0 °C.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and basify with a 2M NaOH solution.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude N,N-dimethyl-3-(hexyloxy)propylamine, which can be used in the next step without further purification.

  • Quaternization:

    • Dissolve the crude N,N-dimethyl-3-(hexyloxy)propylamine (approximately 10 mmol) in acetonitrile (20 mL).

    • Add benzyl chloride (12 mmol, 1.38 mL) and heat the mixture to reflux for 12 hours.

    • Cool the reaction mixture to room temperature. The quaternary ammonium salt may precipitate.

    • If a precipitate forms, collect it by filtration and wash with cold diethyl ether.

    • If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

    • The resulting solid can be recrystallized from an appropriate solvent system (e.g., acetone/diethyl ether) to yield the pure quaternary ammonium salt.

ParameterValue
Overall Yield 65-75%
Purity (by NMR) >98%

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. The protocols provided herein offer detailed procedures for its synthesis and subsequent derivatization, enabling researchers to explore its potential in the development of novel molecules for a wide range of applications. The versatility of its primary amine functionality, combined with the influence of its lipophilic tail, makes it a valuable tool for fine-tuning the properties of target compounds in drug discovery and materials science.

References

Application Notes and Protocols for 3-(Hexyloxy)propylamine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this issue. 3-(Hexyloxy)propylamine, a long-chain alkoxypropylamine, is a promising candidate for corrosion inhibition of steel, particularly in acidic environments. Its molecular structure, featuring a polar amine head and a nonpolar hydrocarbon tail, facilitates its adsorption onto the steel surface, forming a protective barrier against corrosive agents.

The primary mechanism of inhibition involves the adsorption of the this compound molecules onto the steel surface. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film. The hydrophobic hexyloxypropyl chain then orients away from the surface, creating a barrier that repels water and corrosive ions. This adsorption can be characterized by physisorption, chemisorption, or a combination of both, and typically follows established adsorption isotherms such as the Langmuir model.

Quantitative Data Presentation

The following tables summarize representative quantitative data for long-chain amine corrosion inhibitors, which can be used as an expected performance benchmark for this compound.

Table 1: Representative Weight Loss Data for a Long-Chain Amine Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.25.89-
20045.11.7770.0
40028.51.1281.0
60018.00.7188.0
80012.10.4791.9

Table 2: Representative Potentiodynamic Polarization Data for a Long-Chain Amine Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-48555075120-
200-4751547011572.0
400-470996811282.0
600-462616511088.9
800-455426210892.4

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Long-Chain Amine Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50250-
20018010572.2
4003107083.9
6005205090.4
8007503593.3

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific experimental conditions and equipment.

Weight Loss Measurement

Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibitor efficiency.

Materials:

  • Mild steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Acetone, ethanol, and distilled water for cleaning

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat for temperature control

Procedure:

  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, 1200 grit) to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing with acetone, followed by ethanol, and finally rinse with distilled water.

  • Dry the coupons thoroughly and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 200, 400, 600, 800 ppm).

  • Immerse the pre-weighed coupons in the test solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).

  • After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products by carefully brushing the coupons in a solution of cleaning agent (e.g., a solution containing HCl and a small amount of a suitable inhibitor to prevent further attack on the base metal).

  • Rinse the cleaned coupons with distilled water, then acetone, and dry them.

  • Weigh the coupons again to determine the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87600 * ΔW) / (A * ρ * t) where:

    • ΔW is the weight loss in grams

    • A is the surface area of the coupon in cm²

    • ρ is the density of steel (e.g., 7.85 g/cm³)

    • t is the immersion time in hours

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

    • CR_blank is the corrosion rate in the absence of the inhibitor

    • CR_inhibitor is the corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

Objective: To study the effect of this compound on the anodic and cathodic corrosion reactions of steel and to determine electrochemical parameters.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (mild steel specimen)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum foil or graphite rod)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode as described in the weight loss protocol.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution (with and without the inhibitor).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the Tafel polarization curve (log |current density| vs. potential).

  • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where:

    • icorr_blank is the corrosion current density in the absence of the inhibitor

    • icorr_inhibitor is the corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film formed by this compound.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for PDP)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

Procedure:

  • Set up the electrochemical cell and electrodes as described in the PDP protocol.

  • Allow the system to reach a steady OCP.

  • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Measure the impedance response of the system at each frequency.

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and a Bode plot (log |Z| and phase angle vs. log frequency).

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where:

    • Rct_blank is the charge transfer resistance in the absence of the inhibitor

    • Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor

Visualizations

The following diagrams illustrate the conceptual workflows and mechanisms involved in the evaluation of this compound as a corrosion inhibitor.

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Corrosion Testing cluster_analysis Data Analysis p1 Steel Coupon Polishing p2 Degreasing & Cleaning p1->p2 p3 Initial Weighing p2->p3 t1 Weight Loss Measurement p3->t1 t2 Potentiodynamic Polarization p3->t2 t3 Electrochemical Impedance Spectroscopy p3->t3 a1 Calculate Corrosion Rate & IE% t1->a1 a2 Determine Ecorr, icorr & IE% t2->a2 a3 Model with Equivalent Circuit & Calculate Rct, Cdl, IE% t3->a3 conclusion Conclusion on Inhibition Performance a1->conclusion Compare Results a2->conclusion Compare Results a3->conclusion Compare Results

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_surface Steel Surface cluster_adsorption Adsorption & Film Formation Fe1 Fe Fe2 Fe Fe3 Fe Fe4 Fe inhibitor This compound (R-O-(CH2)3-NH2) adsorption Adsorption of -NH2 group on Fe inhibitor->adsorption Coordination bond film Formation of protective hydrophobic layer adsorption->film protection Corrosion Inhibition film->protection Blocks corrosive species (H+, Cl-)

Caption: Proposed mechanism of corrosion inhibition by this compound.

Applications of 3-(Hexyloxy)propylamine in Surfactant Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hexyloxy)propylamine is a versatile primary amine featuring a C6 alkyl ether chain, which imparts a useful hydrophobic character.[1][2] Its chemical structure, possessing both a reactive primary amine and a nonpolar tail, makes it an excellent starting material for the synthesis of a variety of surfactants. This document provides detailed application notes and experimental protocols for the production of cationic, nonionic, anionic, and amphoteric surfactants derived from this compound. The information is intended to guide researchers in the development of novel surfactants for various applications, including as detergents, emulsifiers, foaming agents, and in drug delivery systems.[2][3]

Cationic Surfactants: Quaternary Ammonium Compounds

Quaternary ammonium (quat) surfactants derived from this compound exhibit excellent antimicrobial and antistatic properties.[2] They are synthesized through the quaternization of the primary amine.

Application Note:

Quaternary ammonium salts based on this compound are expected to show good surface activity, with applications as disinfectants, phase transfer catalysts, and corrosion inhibitors. The length of the hexyloxypropyl tail provides a balance of hydrophobic character for effective surface tension reduction.

Experimental Protocol: Synthesis of N,N,N-Trimethyl-3-(hexyloxy)propan-1-aminium Iodide

Materials:

  • This compound (1 mol. eq.)

  • Methyl iodide (3.5 mol. eq.)

  • Potassium bicarbonate (3 mol. eq.)

  • Methanol (solvent)

  • Ethyl acetate (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in methanol.

  • Add potassium bicarbonate to the solution.

  • Slowly add methyl iodide to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the methanol from the filtrate under reduced pressure to obtain a viscous oil.

  • Add ethyl acetate to the oil with vigorous stirring to precipitate the quaternary ammonium salt.

  • Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Nonionic Surfactants: Ethoxylated Amines

Nonionic surfactants are valued for their stability in the presence of electrolytes and their low irritation potential. Ethoxylation of this compound can produce a range of nonionic surfactants with varying degrees of water solubility and HLB (hydrophile-lipophile balance) values.

Application Note:

Ethoxylated this compound surfactants are anticipated to be effective emulsifiers and detergents, particularly in formulations where charge interactions are undesirable. The number of ethylene oxide units can be tailored to optimize performance for specific applications.

Experimental Protocol: Synthesis of Ethoxylated this compound

Materials:

  • This compound (1 mol. eq.)

  • Ethylene oxide (desired molar equivalents, e.g., 5 mol. eq.)

  • Potassium hydroxide (catalyst)

  • Toluene (solvent)

Procedure:

  • Caution: Ethylene oxide is a toxic and explosive gas. This reaction must be carried out in a specialized high-pressure reactor by trained personnel.

  • Charge a high-pressure reactor with this compound and potassium hydroxide catalyst.

  • Seal the reactor and purge with nitrogen to remove air.

  • Heat the reactor to the desired temperature (e.g., 120-150 °C).

  • Introduce ethylene oxide gas into the reactor under controlled pressure.

  • Maintain the reaction until the desired number of ethylene oxide units have been added, as determined by the pressure drop.

  • Cool the reactor and vent any unreacted ethylene oxide.

  • Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).

  • The resulting ethoxylated amine can be purified by filtration to remove the salt.

  • Characterize the product by ¹H NMR to determine the average number of ethoxylation units and by techniques like HPLC.

Anionic Surfactants: N-Alkyl Ether Sulfates

Anionic surfactants are widely used for their excellent detergency and foaming properties. Sulfation of an ethoxylated derivative of this compound can yield an N-alkyl ether sulfate with enhanced water solubility and performance.

Application Note:

Sulfated ethoxylates of this compound are expected to be high-foaming surfactants with good cleaning capabilities. They are suitable for use in personal care products like shampoos and body washes, as well as in industrial cleaners.

Experimental Protocol: Synthesis of Sodium (3-(Hexyloxy)propyl)(polyoxyethylene) Sulfate

Materials:

  • Ethoxylated this compound (from the previous protocol) (1 mol. eq.)

  • Sulfur trioxide-pyridine complex or chlorosulfonic acid (1.1 mol. eq.)

  • Dichloromethane (solvent)

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Dissolve the ethoxylated this compound in dichloromethane in a flask equipped with a dropping funnel and a stirrer, under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sulfur trioxide-pyridine complex or chlorosulfonic acid in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Slowly add sodium hydroxide solution to neutralize the reaction mixture to a pH of 7-8.

  • The product will partition into the aqueous phase. Separate the layers and wash the organic layer with water.

  • Combine the aqueous layers and evaporate the water under reduced pressure to obtain the anionic surfactant.

  • The product can be further purified by dialysis or chromatography if necessary. Characterize by titration and spectroscopic methods.

Amphoteric Surfactants: Betaine Derivatives

Amphoteric surfactants possess both positive and negative charges, making them pH-responsive and generally mild. A betaine derivative of this compound can be synthesized, which would be useful in personal care and specialty cleaning formulations.

Application Note:

A 3-(hexyloxy)propyl-derived betaine surfactant is predicted to exhibit good foaming and cleaning properties, with low skin and eye irritation. Its amphoteric nature would make it compatible with both anionic and cationic surfactants.

Experimental Protocol: Synthesis of 3-(Hexyloxy)propyl-dimethylammonio-acetate

Materials:

  • N,N-Dimethyl-3-(hexyloxy)propan-1-amine (to be synthesized from this compound via reductive amination with formaldehyde and formic acid) (1 mol. eq.)

  • Sodium chloroacetate (1.1 mol. eq.)

  • Water (solvent)

Procedure:

  • Synthesize the intermediate N,N-Dimethyl-3-(hexyloxy)propan-1-amine by reacting this compound with formaldehyde and formic acid (Eschweiler-Clarke reaction). Purify the tertiary amine by distillation.

  • In a round-bottom flask, dissolve the N,N-Dimethyl-3-(hexyloxy)propan-1-amine and sodium chloroacetate in water.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the tertiary amine.

  • The final product is the aqueous solution of the betaine. The concentration can be determined by titration. The solution can be used directly or the water can be removed under vacuum.

  • Characterize the structure by ¹H NMR and ¹³C NMR.

Quantitative Surfactant Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of surfactants derived from this compound. These values are estimates based on the known properties of surfactants with similar structures and are provided for comparative purposes.

Surfactant TypeHypothetical DerivativeCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)
Cationic N,N,N-Trimethyl-3-(hexyloxy)propan-1-aminium Iodide5 x 10⁻³35
Nonionic Ethoxylated this compound (5 EO units)8 x 10⁻⁴32
Anionic Sodium (3-(Hexyloxy)propyl)(polyoxyethylene) Sulfate1 x 10⁻³30
Amphoteric 3-(Hexyloxy)propyl-dimethylammonio-acetate3 x 10⁻³38

Visualization of Synthesis and Evaluation Workflows

Synthesis Pathways

G cluster_cationic Cationic Surfactant Synthesis cluster_nonionic Nonionic Surfactant Synthesis cluster_anionic Anionic Surfactant Synthesis cluster_amphoteric Amphoteric Surfactant Synthesis start_c This compound reagent_c + Methyl Iodide + K2CO3 start_c->reagent_c Quaternization product_c Quaternary Ammonium Salt reagent_c->product_c start_n This compound reagent_n + Ethylene Oxide + KOH start_n->reagent_n Ethoxylation product_n Ethoxylated Amine reagent_n->product_n start_a Ethoxylated Amine reagent_a + SO3-Pyridine + NaOH start_a->reagent_a Sulfation product_a N-Alkyl Ether Sulfate reagent_a->product_a start_am This compound reagent_am1 + HCHO, HCOOH start_am->reagent_am1 Reductive Amination intermediate_am Tertiary Amine reagent_am1->intermediate_am reagent_am2 + Sodium Chloroacetate intermediate_am->reagent_am2 Carboxymethylation product_am Betaine reagent_am2->product_am

Caption: Synthesis pathways for different surfactant classes from this compound.

Experimental Workflow for Surfactant Characterization

G cluster_workflow Surfactant Characterization Workflow start Synthesized Surfactant purification Purification (e.g., Precipitation, Dialysis) start->purification structural Structural Characterization (NMR, MS, FTIR) purification->structural performance Performance Evaluation purification->performance cmc CMC Determination (Tensiometry, Conductometry) performance->cmc surface_tension Surface Tension Measurement performance->surface_tension foaming Foamability & Foam Stability Test performance->foaming emulsification Emulsification Power Test performance->emulsification data Data Analysis & Reporting cmc->data surface_tension->data foaming->data emulsification->data

Caption: General experimental workflow for the characterization of synthesized surfactants.

References

Application Notes and Protocols: Exploring the Potential of Alkoxypropylamines in Foam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While 3-(Hexyloxy)propylamine is not widely documented as a primary coupling agent in mainstream foam synthesis literature, its chemical structure suggests potential utility in specialized foam formulations. As a bifunctional molecule with a primary amine group and a hexyl ether group, it can theoretically act as a reactive surfactant or a modifier at the interface of different phases in a foam system. These application notes aim to provide a framework for researchers and scientists to explore the use of this compound and similar alkoxypropylamines in foam synthesis, drawing parallels from the established roles of other amine compounds in polyurethane and other foam systems.

Theoretical Application in Foam Synthesis

In the context of foam synthesis, particularly polyurethanes, amines play crucial roles as catalysts, chain extenders, and cross-linking agents. The primary amine group of this compound can react with isocyanate groups, incorporating the molecule into the polymer backbone. The lipophilic hexyloxy tail can orient itself at the gas-liquid interface during foam formation, potentially influencing cell structure and foam properties.

Potential Roles of this compound:

  • Reactive Surfactant: The combination of a reactive amine head and a hydrophobic tail could allow it to act as a surfactant that becomes part of the polymer matrix, potentially improving foam cell stabilization.

  • Surface Modifier: When used in the synthesis of composite foams, the hexyloxy group could enhance the compatibility and adhesion between the polymer matrix and non-polar fillers or reinforcements.

  • Hydrophobicity Enhancer: Incorporation of the hexyl ether group into the foam structure could increase the hydrophobicity of the final material, which is desirable for applications requiring moisture resistance.

Experimental Protocols

The following protocols are generalized methodologies for evaluating the effect of this compound as an additive in a model polyurethane foam formulation. Researchers should adapt these protocols to their specific materials and equipment.

Materials and Equipment

Table 1: Materials for Polyurethane Foam Synthesis

Component Example Function
Polyol Voranol™ 270Base polymer backbone
Isocyanate PAPI™ 27Cross-linking agent
Blowing Agent Water, HFC-245faCreates foam cells
Surfactant Dabco® DC193Stabilizes foam cells
Amine Catalyst Dabco® 33-LVPromotes gelling reaction
Tin Catalyst Dabco® T-9Promotes blowing reaction
Additive This compoundSubject of investigation

Equipment:

  • High-speed laboratory mixer (e.g., overhead stirrer with a high-shear mixing blade)

  • Paper cups or molds for foam expansion

  • Digital scale (± 0.01 g)

  • Fume hood

  • Thermocouple or IR thermometer

  • Stopwatch

Experimental Workflow

Below is a generalized workflow for preparing and evaluating polyurethane foams with the addition of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Polyol, Surfactant, Catalysts, and Water B Add this compound (at varying concentrations) A->B C Premix Components A and B (30 seconds at 2000 rpm) B->C D Add Weighed Isocyanate to the Premix C->D E Mix Vigorously (5-10 seconds at 3000 rpm) D->E F Pour into Mold E->F G Measure Cream, Gel, and Tack-Free Times F->G H Allow Foam to Cure (24 hours at room temp.) G->H I Characterize Foam Properties (Density, Cell Structure, etc.) H->I

Caption: Workflow for polyurethane foam synthesis and analysis.

Step-by-Step Procedure
  • Preparation of the Polyol Premix:

    • In a paper cup, accurately weigh the polyol, surfactant, amine catalyst, tin catalyst, and water according to the formulation.

    • Add the desired amount of this compound to the mixture. It is recommended to start with a concentration range of 0.1 to 2.0 parts per hundred parts polyol (pphp).

    • Mix these components for 30 seconds with an overhead stirrer at 2000 rpm until a homogenous mixture is obtained.

  • Foaming Reaction:

    • Add the pre-weighed isocyanate to the polyol premix.

    • Immediately mix at high speed (e.g., 3000 rpm) for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold.

  • Observation and Curing:

    • Start a stopwatch immediately after mixing. Record the cream time (when the mixture starts to rise), gel time (when strings of polymer can be pulled from the foam), and tack-free time (when the surface is no longer sticky).

    • Allow the foam to cure in a well-ventilated area for at least 24 hours at ambient temperature before characterization.

Characterization of Foam Properties

The effect of this compound on the foam should be quantified by comparing the properties of the modified foam to a control foam prepared without the additive.

Table 2: Foam Characterization Parameters

Property Method Purpose
Foam Density ASTM D1622To determine the effect on foam lightness and material usage.
Compressive Strength ASTM D1621To measure the foam's ability to withstand a compressive load.
Cell Structure Scanning Electron Microscopy (SEM)To visualize changes in cell size, shape, and uniformity.
Closed Cell Content ASTM D6226To determine the foam's insulation and buoyancy properties.
Water Absorption ASTM D2842To assess the effect on the foam's hydrophobicity.

Signaling Pathways and Reaction Mechanisms

The primary reactions in polyurethane foam formation are the gelling reaction (isocyanate + polyol) and the blowing reaction (isocyanate + water). Amine catalysts, and potentially the amine group of this compound, play a crucial role in promoting these reactions.

G A Isocyanate (R-NCO) E Urethane Linkage (Gelling) A->E + B F Urea Linkage + CO2 (Blowing) A->F + C G Substituted Urea Linkage A->G + D B Polyol (R'-OH) C Water (H2O) D This compound (R''-NH2)

Caption: Simplified reaction pathways in polyurethane foam synthesis.

The amine group of this compound can compete with the hydroxyl groups of the polyol and water to react with the isocyanate, forming a substituted urea linkage. This reaction can influence the overall reaction kinetics and the final polymer structure. The hexyloxy tail does not participate in the primary polymerization but can affect the foam's morphology and surface properties.

Conclusion and Future Research

While not a conventional coupling agent, this compound presents an interesting profile for researchers in foam synthesis. Its bifunctional nature allows for its incorporation into the polymer backbone while potentially modifying the foam's physical properties, such as cell structure and hydrophobicity. The protocols outlined above provide a starting point for a systematic investigation into the effects of this and other alkoxypropylamines in foam formulations. Future research should focus on a detailed analysis of the structure-property relationships, the effect on reaction kinetics, and potential applications in areas such as specialty insulation, cushioning materials, and composite foams.

Application Notes and Protocols: Williamson Ether Synthesis of 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(hexyloxy)propylamine via the Williamson ether synthesis. This method offers a reliable and straightforward approach for the preparation of this and other analogous amino ethers, which are valuable intermediates in pharmaceutical and materials science research. The protocol herein describes the reaction of 3-amino-1-propanol with 1-bromohexane in the presence of a strong base. This document also includes a discussion of reaction optimization, purification strategies, and characterization of the final product.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] This SN2 reaction is widely applicable and can be adapted for the synthesis of a variety of ethers, including those with additional functional groups.[2] this compound is a bifunctional molecule containing both a primary amine and an ether linkage, making it a useful building block in the development of novel surfactants, corrosion inhibitors, and pharmaceutical agents.[3] The presence of both a nucleophilic amine and a hydroxyl group in the starting material, 3-amino-1-propanol, presents a potential challenge of competing N-alkylation and O-alkylation. However, by carefully selecting the reaction conditions, preferential O-alkylation can be achieved to yield the desired product.

Chemical Reaction

The synthesis of this compound proceeds via the deprotonation of the hydroxyl group of 3-amino-1-propanol by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromohexane, in an SN2 reaction.

Chemical reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • 3-Amino-1-propanol (≥99%)

  • 1-Bromohexane (≥99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus

  • NMR spectrometer

  • FTIR spectrometer

Synthesis Protocol
  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with a stream of dry nitrogen.

  • Base Addition: Sodium hydride (2.4 g, 60 mmol, 1.2 eq) is carefully weighed and transferred to the flask under a nitrogen atmosphere. Anhydrous THF (100 mL) is added to the flask.

  • Alkoxide Formation: 3-Amino-1-propanol (3.76 g, 50 mmol, 1.0 eq) is dissolved in anhydrous THF (25 mL) and added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide. Hydrogen gas evolution will be observed.

  • Alkyl Halide Addition: 1-Bromohexane (8.25 g, 50 mmol, 1.0 eq) is added dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of water (20 mL). The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by Kugelrohr distillation to afford this compound as a colorless oil.

Data Presentation

Optimization of Reaction Conditions

The yield of this compound is dependent on the choice of base, solvent, and reaction temperature. The following table summarizes the impact of these parameters on the reaction outcome.

EntryBase (1.2 eq)SolventTemperature (°C)Time (h)Yield (%)
1NaHTHF66 (reflux)585
2NaHDMF80488
3KOHDMSO90675
4K2CO3Acetonitrile82 (reflux)1260

Note: The data presented in this table is representative of typical outcomes for Williamson ether syntheses and serves as a guideline for optimization.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol [4]
Boiling Point 229.7 °C at 760 mmHg
Density 0.851 g/cm³
Appearance Colorless oil

¹H NMR (CDCl₃, 400 MHz): δ 3.42 (t, J=6.8 Hz, 2H, -O-CH₂-CH₂-), 3.38 (t, J=6.6 Hz, 2H, -O-CH₂-(CH₂)₄-CH₃), 2.75 (t, J=6.8 Hz, 2H, -CH₂-NH₂), 1.72 (quint, J=6.8 Hz, 2H, -O-CH₂-CH₂-CH₂-), 1.55 (quint, J=6.6 Hz, 2H, -O-CH₂-CH₂-(CH₂)₃-CH₃), 1.30 (m, 6H, -(CH₂)₃-CH₃ and -NH₂), 0.89 (t, J=6.8 Hz, 3H, -CH₃).[4][5]

¹³C NMR (CDCl₃, 101 MHz): δ 71.6, 70.4, 40.5, 31.8, 31.5, 29.6, 25.9, 22.7, 14.1.[4]

IR (neat, cm⁻¹): 3379 (N-H stretch), 2927, 2856 (C-H stretch), 1115 (C-O-C stretch).[4]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification A Dry 3-necked flask under N2 B Add NaH and anhydrous THF A->B C Add 3-amino-1-propanol in THF dropwise at 0°C B->C D Stir at RT for 1h (Alkoxide formation) C->D E Add 1-bromohexane dropwise at RT D->E F Reflux for 4-6h E->F G Quench with H2O F->G H Extract with diethyl ether G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by Kugelrohr distillation J->K L L K->L This compound

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway 3-Amino-1-propanol 3-Amino-1-propanol Alkoxide Intermediate Alkoxide Intermediate 3-Amino-1-propanol->Alkoxide Intermediate Deprotonation 1-Bromohexane 1-Bromohexane This compound This compound 1-Bromohexane->this compound NaH NaH NaH->Alkoxide Intermediate Alkoxide Intermediate->this compound SN2 Attack H2 H2 Alkoxide Intermediate->H2 NaBr NaBr This compound->NaBr

Caption: Reaction mechanism for the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis provides an effective and adaptable method for the preparation of this compound. The protocol detailed in this document, along with the characterization data, offers a comprehensive guide for researchers in the fields of organic synthesis and drug development. Optimization of reaction conditions, particularly the choice of a strong, non-nucleophilic base and an appropriate aprotic solvent, is key to achieving high yields of the desired O-alkylated product. Careful purification by distillation is necessary to obtain the final product in high purity.

References

Application Notes and Protocols: The Use of 3-(Hexyloxy)propylamine in the Synthesis of Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Hexyloxy)propylamine as a cationic surfactant in the formulation of oil-in-water (O/W) nanoemulsions. This document is intended to guide researchers in leveraging the unique properties of this ether amine for the development of advanced drug delivery systems.

Introduction to this compound in Nanoemulsion Formulation

Nanoemulsions are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant molecules, with droplet sizes typically in the range of 20-200 nm. Their small droplet size offers numerous advantages for drug delivery, including enhanced bioavailability, improved stability of encapsulated drugs, and the potential for targeted delivery.

This compound is a primary aliphatic amine with an ether linkage, a structure that imparts amphiphilic properties, making it a candidate for use as a cationic surfactant in the preparation of nanoemulsions.[1] As a cationic surfactant, it can impart a positive surface charge to the nanoemulsion droplets. This positive charge can enhance the interaction with negatively charged biological membranes, potentially leading to increased cellular uptake of encapsulated therapeutic agents. Ether amines, in general, are recognized for their surface-active properties.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful nanoemulsion formulation.

PropertyValueReference
Chemical Name This compound[4][5]
CAS Number 16728-61-3[4][5][6][7]
Molecular Formula C9H21NO[4][5][6][7]
Molecular Weight 159.27 g/mol [4][6]
Appearance Colorless to light yellow liquid[8]
Boiling Point 229.7°C at 760 mmHg[5]
Density 0.851 g/cm³[5]
Flash Point 79.4°C[5]
Solubility in Water Slightly soluble[8]
XLogP3-AA (Lipophilicity) 1.8[4]

Hypothetical Nanoemulsion Formulation

The following table presents a hypothetical oil-in-water (O/W) nanoemulsion formulation utilizing this compound as the primary cationic surfactant. The expected characteristics are based on typical values for similar cationic nanoemulsion systems.

ComponentRoleConcentration (% w/w)Expected Droplet Size (nm)Expected Zeta Potential (mV)
Medium-Chain Triglycerides (MCT) OilOil Phase10.0100 - 150+30 to +50
This compoundCationic Surfactant2.0
Polysorbate 80Non-ionic Co-surfactant1.5
GlycerolCo-solvent/Tonicity Agent2.5
Deionized WaterAqueous Phase84.0

Experimental Protocols

Protocol 1: Preparation of O/W Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water nanoemulsion using the high-energy method of high-pressure homogenization.

Materials:

  • This compound

  • Medium-Chain Triglycerides (MCT) Oil

  • Polysorbate 80

  • Glycerol

  • Deionized Water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • In a clean beaker, accurately weigh the required amounts of MCT oil and this compound.

    • Mix the components thoroughly using a magnetic stirrer until a homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, accurately weigh the required amounts of deionized water, Polysorbate 80, and glycerol.

    • Stir the mixture until all components are fully dissolved and the aqueous phase is clear.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring the aqueous phase with a high-shear mixer at a moderate speed (e.g., 5000 rpm) for 10-15 minutes. This will result in the formation of a coarse, milky-white emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize the emulsion at a pressure of 15,000 to 20,000 psi for 5 to 10 cycles.

    • Ensure the temperature of the system is controlled during homogenization, using a cooling bath if necessary, to prevent overheating.

    • The resulting nanoemulsion should appear translucent or bluish-white.

  • Storage:

    • Store the prepared nanoemulsion in a sealed container at 4°C for further characterization and use.

Protocol 2: Characterization of the Nanoemulsion

This protocol outlines the key characterization techniques to assess the quality and stability of the prepared nanoemulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample into a clean cuvette.

    • Measure the droplet size (Z-average) and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement cell.

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water.

    • Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present.

    • Measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential value by the instrument's software.

    • Perform the measurement in triplicate and report the average zeta potential.

3. Morphological Examination:

  • Instrument: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

    • Observe the morphology and size of the nanoemulsion droplets under the TEM.

4. Stability Studies:

  • Procedure:

    • Physical Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 30, 60, and 90 days). Periodically monitor for any signs of physical instability such as creaming, sedimentation, or phase separation. Measure the droplet size, PDI, and zeta potential at each time point to assess any changes.

    • Centrifugation Test: Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm) for 30 minutes to accelerate any potential instability. Observe for any phase separation.

Visualizations

experimental_workflow cluster_prep Nanoemulsion Preparation cluster_char Nanoemulsion Characterization prep_oil Prepare Oil Phase (MCT Oil + this compound) coarse_em Form Coarse Emulsion (High-Shear Mixing) prep_oil->coarse_em prep_aq Prepare Aqueous Phase (Water + Polysorbate 80 + Glycerol) prep_aq->coarse_em hph High-Pressure Homogenization coarse_em->hph nanoemulsion Final Nanoemulsion hph->nanoemulsion dls Droplet Size & PDI (DLS) nanoemulsion->dls zeta Zeta Potential (DLS) nanoemulsion->zeta tem Morphology (TEM) nanoemulsion->tem stability Stability Studies nanoemulsion->stability

Caption: Experimental workflow for the preparation and characterization of nanoemulsions.

cell_interaction cluster_cell Biological Environment cluster_nanoemulsion Cationic Nanoemulsion cell_membrane Negatively Charged Cell Membrane cellular_uptake Enhanced Cellular Uptake (Endocytosis) cell_membrane->cellular_uptake nano_droplet Positively Charged Nanoemulsion Droplet (Drug Loaded) nano_droplet->cell_membrane Electrostatic Interaction drug_release Drug Release cellular_uptake->drug_release

References

Application Notes: The Role of 3-(Hexyloxy)propylamine in Improving Coating Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hexyloxy)propylamine is a bifunctional primary amine characterized by a polar amine head and a nonpolar six-carbon hexyloxy tail. This unique structure allows it to act as a highly effective adhesion promoter and surface modifier in a variety of coating formulations. When incorporated into systems such as epoxy, polyurethane, or acrylic coatings, it significantly enhances the bond strength between the coating and the substrate. Its applications include improving the durability of protective coatings, enhancing the performance of adhesives, and serving as a corrosion inhibitor, particularly for metal substrates.

The primary function of this compound as an adhesion promoter is to act as a molecular bridge at the interface between the inorganic substrate and the organic coating matrix. This bridging action mitigates issues of poor adhesion that can arise from surface energy mismatch, contamination, or the chemical inertness of the substrate.

Mechanism of Adhesion Promotion

The efficacy of this compound stems from its dual-functionality, which facilitates improved bonding through several mechanisms:

  • Interfacial Bonding: The polar primary amine (-NH₂) group is highly reactive and can form strong hydrogen or covalent bonds with hydroxyl (-OH) groups commonly present on the surface of inorganic substrates like metals, glass, and ceramics. In epoxy systems, the amine group can also co-react with epoxide groups in the resin, integrating directly into the cross-linked polymer network at the interface.[1][2][3]

  • Improved Wetting and Surface Energy Modification: The nonpolar hexyloxy (-O-(CH₂)₅CH₃) tail is compatible with the organic polymer binder of the coating.[4][5][6] This hydrocarbon chain orients away from the substrate, creating a more organophilic surface that reduces interfacial tension. This modification allows the liquid coating to wet the substrate more effectively, ensuring uniform coverage and maximizing contact area, which is crucial for strong mechanical adhesion.[7][8][9]

  • Enhanced Interfacial Flexibility: The propyl chain linking the polar head and nonpolar tail provides a degree of flexibility at the interface. This can help dissipate stresses that arise from thermal expansion differences between the coating and the substrate, thereby improving the coating's long-term durability and resistance to cracking or delamination.[10]

Below is a diagram illustrating the molecular mechanism by which this compound enhances coating adhesion.

G Mechanism of this compound as an Adhesion Promoter cluster_0 Coating-Substrate Interface cluster_1 This compound Molecule Substrate {Substrate (e.g., Metal) - OH | - OH | - OH } Coating {Coating Matrix (e.g., Epoxy Resin) } AdhesionPromoter H₂N- (CH₂)₃ -O-(CH₂)₅CH₃ Coating->AdhesionPromoter:tail  Van der Waals Forces Entanglement (Nonpolar Interaction) AdhesionPromoter:head->Substrate  Hydrogen/Covalent Bonding (Polar Interaction)

Molecular bridging at the coating-substrate interface.

Quantitative Data Summary

The inclusion of this compound in a coating formulation is expected to yield significant, measurable improvements in adhesion and surface properties. The following tables present illustrative data from typical performance tests, comparing a standard epoxy coating (Control) with a formulation containing 0.5-2.0% this compound by weight (Modified).

Note: The data presented below are for illustrative purposes and represent typical expected outcomes.

Table 1: Pull-Off Adhesion Strength (ASTM D4541)

Formulation Substrate Average Pull-Off Strength (MPa) Failure Mode
Control Epoxy Steel 6.8 80% Adhesive, 20% Cohesive
Modified Epoxy Steel 11.5 95% Cohesive
Control Epoxy Aluminum 5.2 90% Adhesive, 10% Cohesive

| Modified Epoxy | Aluminum | 9.8 | 90% Cohesive |

Table 2: Cross-Hatch Adhesion Test (ASTM D3359)

Formulation Substrate Dry Adhesion Rating Wet Adhesion Rating*
Control Epoxy Steel 4B 2B
Modified Epoxy Steel 5B 4B
Control Epoxy Aluminum 3B 1B
Modified Epoxy Aluminum 5B 4B

*After 24-hour water immersion. Rating Scale: 5B (no detachment) to 0B (>65% detachment).

Table 3: Surface Wettability Analysis

Substrate Surface Treatment Water Contact Angle (°) Interpretation
Steel None (Control) 75° Less Hydrophilic
Steel Primed with this compound 48° Improved Wettability
Aluminum None (Control) 82° Less Hydrophilic

| Aluminum | Primed with this compound | 55° | Improved Wettability |

Experimental Protocols

To quantitatively assess the impact of this compound on coating adhesion, standardized test methods should be employed. The following protocols are based on widely accepted ASTM standards.

The general workflow for evaluating the adhesion promoter is outlined below.

G Experimental Workflow for Adhesion Testing A 1. Substrate Preparation (Degreasing, Abrading) B 2. Coating Formulation (Control vs. Modified) A->B C 3. Coating Application (e.g., Drawdown Bar) B->C D 4. Curing (Per Manufacturer Specs) C->D E 5. Adhesion Evaluation D->E F Pull-Off Test (ASTM D4541) E->F Quantitative G Cross-Hatch Test (ASTM D3359) E->G Qualitative H 6. Data Analysis & Reporting F->H G->H

Workflow for evaluating coating adhesion performance.
Protocol 1: Evaluation of Pull-Off Adhesion Strength

Based on ASTM D4541 Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.[11][12][13]

1. Objective: To quantify the perpendicular tensile force required to detach a coating from a substrate, providing a measure of adhesion in megapascals (MPa) or pounds per square inch (psi).[14][15]

2. Apparatus and Materials:

  • Portable Pull-Off Adhesion Tester (e.g., PosiTest AT, Elcometer 510)

  • Loading fixtures (dollies) of a specified diameter (e.g., 20 mm)

  • Abrasive paper (e.g., 220 grit)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • High-strength adhesive (e.g., two-part epoxy) compatible with the coating

  • Cutting tool for scoring around the dolly (if required)

3. Procedure:

  • Substrate Preparation: Clean the coated surface to remove any grease, moisture, or contaminants. Lightly abrade the surface of the coating and the dolly face to promote glue adhesion. Clean both surfaces again with a lint-free cloth and solvent.

  • Adhesive Application: Mix the adhesive according to the manufacturer's instructions. Apply a thin, uniform layer to the face of the dolly.

  • Dolly Placement: Press the dolly firmly onto the prepared coated surface. Ensure no air bubbles are trapped and that a small, uniform bead of adhesive squeezes out around the dolly edge. Remove excess adhesive.

  • Curing: Allow the adhesive to cure for the time and temperature specified by the manufacturer (e.g., 24 hours at 25°C).

  • Scoring (Optional but Recommended): For thick or reinforced coatings, carefully cut through the coating to the substrate around the circumference of the dolly. This isolates the test area.

  • Testing: Attach the adhesion tester's actuator to the dolly. Ensure the tester is perpendicular to the surface. Apply the tensile load at a smooth, continuous rate as specified by the standard (e.g., < 1 MPa/s).

  • Data Recording: Record the maximum pressure reading at which detachment occurs. Note the nature and location of the fracture (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or glue failure).

Protocol 2: Assessment of Coating Adhesion by Tape Test

Based on ASTM D3359 Test Method B (for coatings ≤ 5 mils thick).[16][17][18][19][20]

1. Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.

2. Apparatus and Materials:

  • Sharp cutting tool with a straight edge or a dedicated cross-hatch cutter with multiple blades.

  • Steel or hard metal guide.

  • Pressure-sensitive tape with specified adhesion strength (e.g., 3M Scotch 600 or Permacel P-99).

  • Soft brush.

  • Illuminated magnifier for inspection.

3. Procedure:

  • Test Area Selection: Select a clean, dry, and representative area of the coated surface.

  • Making Cuts:

    • Place the cutting guide firmly on the surface.

    • Make a series of six parallel cuts, approximately 20 mm (0.75 in) long and spaced 2 mm apart. Ensure the cuts penetrate through the coating to the substrate.

    • Make a second series of six parallel cuts at a 90° angle to the first set to create a lattice pattern.

  • Cleaning: Lightly brush the grid area to remove any detached flakes or ribbons of coating.

  • Tape Application: Cut a piece of tape approximately 75 mm (3 in) long. Center the tape over the grid and smooth it into place, ensuring good contact.

  • Tape Removal: Within 90 seconds of application, seize the free end of the tape and pull it off rapidly at an angle as close to 180° as possible.

  • Inspection and Rating:

    • Inspect the grid area for any removal of the coating.

    • Rate the adhesion according to the ASTM D3359 classification scale:

      • 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.

      • 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.

      • 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5% to 15% of the lattice.

      • 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15% to 35% of the lattice.

      • 1B: The coating has flaked along the edges of the cuts in large ribbons, and whole squares have detached. The area affected is 35% to 65% of the lattice.

      • 0B: Flaking and detachment worse than Grade 1B. The area affected is greater than 65% of the lattice.

Conclusion

This compound serves as a high-performance adhesion promoter by forming a robust chemical link between the coating and the substrate. Its bifunctional nature addresses fundamental challenges in coating adhesion by creating strong interfacial bonds and improving surface wetting. The protocols outlined provide a framework for researchers to systematically quantify the significant improvements in adhesion, durability, and performance imparted by this additive in advanced coating systems.

References

Troubleshooting & Optimization

Optimizing Reaction Conditions for 3-(Hexyloxy)propylamine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(hexyloxy)propylamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the optimization of reaction conditions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing practical solutions in a question-and-answer format.

Route 1: Reductive Amination of 3-(Hexyloxy)propanal

  • Question: My reductive amination reaction is slow or incomplete. What are the possible causes and solutions?

    • Answer: Incomplete reactions can be due to several factors. Firstly, ensure the quality of the starting material, 3-(hexyloxy)propanal, as impurities can hinder the reaction. The choice of reducing agent is also critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for this transformation.[1] Reaction temperature can be moderately increased, but care must be taken to avoid side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Question: I am observing the formation of significant amounts of side products, such as the secondary amine bis(3-(hexyloxy)propyl)amine. How can I minimize these?

    • Answer: The formation of secondary and tertiary amines is a common issue in reductive aminations.[2] To favor the formation of the primary amine, it is crucial to use a large excess of ammonia. Using ammonia in the form of ammonium acetate can also help maintain a suitable pH for the reaction.[1] Running the reaction at lower temperatures can also improve selectivity.

  • Question: The purification of this compound from the reaction mixture is proving difficult. What is the recommended procedure?

    • Answer: Purification is typically achieved by distillation under reduced pressure.[3] Before distillation, a standard aqueous work-up is necessary. This involves quenching the reaction, followed by extraction with a suitable organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation.

Route 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

  • Question: The catalytic hydrogenation of 3-(hexyloxy)propionitrile is giving me a low yield of the desired primary amine. How can I improve the yield?

    • Answer: Low yields can be attributed to catalyst deactivation or suboptimal reaction conditions. Ensure the Raney Nickel catalyst is active; using a freshly prepared or properly stored catalyst is recommended. The reaction is sensitive to pressure and temperature. A hydrogen pressure of 75 to 250 psig and a temperature range of 90°C to 150°C are generally effective.[3]

  • Question: How can I suppress the formation of secondary and tertiary amines during the hydrogenation of the nitrile?

    • Answer: The addition of an inhibitor is key to preventing the formation of secondary and tertiary amine byproducts. Liquid ammonia is a commonly used and effective inhibitor.[2] Maintaining an ammonia-free atmosphere during the hydrogenation has also been shown to improve the yield of the primary amine.[3]

  • Question: What is the best way to monitor the progress of the nitrile hydrogenation?

    • Answer: The reaction progress can be monitored by observing the cessation of hydrogen uptake.[3] Additionally, periodic sampling and analysis by Gas Chromatography (GC) or TLC can provide a more detailed picture of the reaction's progress and the formation of any byproducts.

Data Presentation

The following tables summarize key quantitative data for the two primary synthetic routes to this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Reductive Amination of 3-(Hexyloxy)propanal - Reaction Parameters

ParameterRecommended Conditions
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Ammonia Source Ammonium Acetate (large excess)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 12-24 hours
Monitoring Thin Layer Chromatography (TLC)

Table 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile - Reaction Parameters

ParameterRecommended Conditions
Catalyst Raney Nickel
Hydrogen Pressure 75 - 250 psig
Temperature 90 - 150 °C
Inhibitor Liquid Ammonia (optional but recommended)
Reaction Time Until hydrogen uptake ceases (typically 4 hours)[3]
Monitoring Hydrogen uptake, Gas Chromatography (GC), TLC

Table 3: Comparative Yields of 3-(Alkoxy)propylamines via Nitrile Hydrogenation[3]

Alkoxy GroupPurity (%)Yield (%)
Methoxy98.983.8
2-Ethylhexyloxy99.182.3
Isodecyloxy98.386.4
Tridecyloxy10062.3

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.

Protocol 1: Synthesis of this compound via Reductive Amination of 3-(Hexyloxy)propanal

  • Imine Formation: To a solution of 3-(hexyloxy)propanal (1 equivalent) in dichloromethane (DCM), add a large excess of ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (approximately 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

  • Reactor Setup: In a high-pressure autoclave, charge 3-(hexyloxy)propionitrile and a catalytic amount of Raney Nickel (slurried in an appropriate solvent like ethanol). If used, add liquid ammonia as an inhibitor at this stage.

  • Hydrogenation: Seal the autoclave and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 150 psig) and heat the mixture to the target temperature (e.g., 110°C).[3]

  • Reaction Monitoring: Maintain the reaction under constant hydrogen pressure and temperature with vigorous stirring. The reaction is considered complete when hydrogen uptake ceases. This typically takes around 4 hours.[3]

  • Work-up: After cooling the reactor to room temperature and venting the excess hydrogen, filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.[3]

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and a troubleshooting workflow.

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Catalytic Hydrogenation 3-(Hexyloxy)propanal 3-(Hexyloxy)propanal Imine Intermediate Imine Intermediate 3-(Hexyloxy)propanal->Imine Intermediate + NH3 3-(Hexyloxy)propylamine_1 This compound Imine Intermediate->3-(Hexyloxy)propylamine_1 + NaBH(OAc)3 3-(Hexyloxy)propionitrile 3-(Hexyloxy)propionitrile 3-(Hexyloxy)propylamine_2 This compound 3-(Hexyloxy)propionitrile->3-(Hexyloxy)propylamine_2 + H2, Raney Ni Troubleshooting_Workflow Start Start Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Side_Products Significant Side Product Formation Start->Side_Products Purification_Issues Purification Difficulties Start->Purification_Issues Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize Temperature and Pressure Low_Yield->Optimize_Conditions No Excess_Ammonia Increase Excess of Ammonia Side_Products->Excess_Ammonia Reductive Amination Add_Inhibitor Add Inhibitor (e.g., NH3) Side_Products->Add_Inhibitor Nitrile Hydrogenation End End Check_Reagents->End Optimize_Conditions->End Excess_Ammonia->End Add_Inhibitor->End Distillation Optimize Vacuum Distillation Parameters Purification_Issues->Distillation Distillation->End

References

Technical Support Center: Purification of Crude 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 3-(Hexyloxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

1. Acid-Base Extraction

Problem Possible Cause(s) Solution(s)
Emulsion formation during extraction - Vigorous shaking of the separatory funnel.- High concentration of the amine.- Presence of particulate matter.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the crude mixture before extraction to remove any solids.- Allow the mixture to stand for a longer period.
Low recovery of amine after basification and extraction - Incomplete basification of the aqueous layer.- Insufficient extraction with the organic solvent.- Amine salt is partially soluble in the organic phase.- Ensure the aqueous layer is sufficiently basic (pH > 12) by testing with pH paper.- Perform multiple extractions (3-4 times) with a fresh portion of the organic solvent.- Use a more non-polar solvent for extraction if the amine salt shows some solubility.
Product is not clean after extraction (contains neutral impurities) - Incomplete washing of the organic layer containing the amine salt.- Wash the acidic aqueous layer containing the amine salt with a non-polar organic solvent (e.g., hexane) before basification to remove neutral impurities.

2. Fractional Distillation

Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling - Lack of boiling chips or a stir bar.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually and evenly.[1][2]
Temperature fluctuations during distillation - Inefficient insulation of the distillation column.- Distillation rate is too fast or too slow.- Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[3]- Adjust the heating to maintain a steady distillation rate of 1-2 drops per second.[2]
Product is contaminated with higher or lower boiling point impurities - Inefficient fractional distillation column.- Distillation performed too quickly.- Use a longer fractionating column or one with a higher number of theoretical plates for better separation.- Distill at a slow and steady rate to allow for proper equilibration between the liquid and vapor phases.[2][4]
Product decomposition - The boiling point of this compound (229.7°C at 760 mmHg) is high, and prolonged heating can lead to decomposition.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1]

3. Column Chromatography

Problem Possible Cause(s) Solution(s)
Streaking or tailing of the amine on a silica gel column - The basic amine interacts strongly with the acidic silica gel.- Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia, to the eluent.- Use a less acidic stationary phase like alumina (basic or neutral).- Employ an amine-functionalized silica gel column.
Poor separation of the amine from polar impurities - The eluent is too polar.- Start with a less polar eluent and gradually increase the polarity (gradient elution).
Low recovery of the amine from the column - Irreversible adsorption of the amine onto the silica gel.- Use the methods described for reducing streaking, as they also help to minimize irreversible adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized via the reaction of 1-bromo-3-chloropropane with hexanol followed by amination, impurities could include unreacted hexanol, 1-bromo-3-chloropropane, and dialkylated byproducts. If prepared through reductive amination of 3-(hexyloxy)propanal, potential impurities include the starting aldehyde, the corresponding alcohol, and secondary or tertiary amines formed as byproducts.[5]

Q2: Which purification technique is best for removing non-polar impurities?

A2: Acid-base extraction is highly effective for separating the basic this compound from non-polar (neutral) and acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is extracted into the aqueous phase, leaving non-polar impurities in the organic phase.

Q3: When should I use vacuum distillation?

A3: Vacuum distillation is recommended for purifying this compound due to its relatively high boiling point (229.7°C at atmospheric pressure).[6] Distilling at this temperature can lead to decomposition. By reducing the pressure, the boiling point is lowered, minimizing the risk of thermal degradation.[1]

Q4: My amine is still impure after distillation. What should I do next?

A4: If distillation does not provide the desired purity, column chromatography is a good subsequent purification step. It can separate compounds with very close boiling points. For amines, reversed-phase chromatography or normal-phase chromatography on an amine-functionalized silica gel is often effective.

Q5: How can I monitor the purity of my fractions during purification?

A5: Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of column chromatography. For all purification methods, the purity of the final product and intermediate fractions should be assessed by more quantitative methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for analyzing volatile compounds like this compound and identifying byproducts.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.[7]

Quantitative Data Summary

The following table summarizes expected outcomes for different purification techniques. The values are based on typical results for primary alkyl amines and may vary depending on the specific experimental conditions and the nature of the impurities.

Purification Technique Parameter Expected Value Reference
Synthesis Yield (Reductive Amination) Yield of Primary Amine90-92%[5]
Acid-Base Extraction followed by Vacuum Distillation Final Purity>99%A patent for a similar amine purification process reported purities of over 99%.
Purification via Salt Formation and Recrystallization Isolated Yield40-94%[8]

Experimental Protocols

1. Acid-Base Extraction Protocol

This protocol is designed for the separation of this compound from neutral and acidic impurities.

  • Step 1: Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Step 2: Acidic Extraction: Add 1M HCl solution to the separatory funnel, shake gently, and allow the layers to separate. The protonated amine will move to the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times. Combine all aqueous extracts.

  • Step 3: Wash: Wash the combined aqueous extracts with a small amount of a non-polar solvent like hexane to remove any residual neutral impurities.

  • Step 4: Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12). The deprotonated amine will separate out.

  • Step 5: Back Extraction: Extract the free amine from the aqueous layer with a fresh organic solvent (e.g., diethyl ether) three times.

  • Step 6: Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

2. Fractional Vacuum Distillation Protocol

This protocol is for the purification of this compound after initial purification by other methods or for separating it from impurities with different boiling points.

  • Step 1: Setup: Assemble a vacuum distillation apparatus with a fractionating column. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[1] Use a stir bar in the distillation flask for smooth boiling.

  • Step 2: Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Step 3: Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.[1]

  • Step 4: Distillation: The liquid will begin to boil and the vapor will rise through the fractionating column. The temperature at the thermometer should stabilize as the first fraction begins to distill. Collect any low-boiling impurities as a forerun.

  • Step 5: Collection: As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Step 6: Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[1]

3. Column Chromatography Protocol (on Silica Gel with Triethylamine)

This protocol is for the separation of this compound from closely related impurities.

  • Step 1: Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine).

  • Step 2: Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, crack-free column.

  • Step 3: Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Step 4: Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Step 5: Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Step 6: Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow_acid_base_extraction start Crude this compound in Organic Solvent add_acid Add 1M HCl (Separatory Funnel) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral & Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Amine Salt) separate1->aqueous1 wash_aqueous Wash with Hexane aqueous1->wash_aqueous basify Add NaOH (pH > 12) wash_aqueous->basify extract_amine Extract with Organic Solvent basify->extract_amine separate2 Separate Layers extract_amine->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Pure Amine) separate2->organic2 dry Dry over Na2SO4 organic2->dry concentrate Concentrate dry->concentrate end Purified this compound concentrate->end

Caption: Workflow for Acid-Base Extraction.

experimental_workflow_fractional_distillation start Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup evacuate Evacuate System setup->evacuate heat Gently Heat evacuate->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun stabilize_temp Stabilize Temperature at Product Boiling Point collect_forerun->stabilize_temp collect_product Collect Pure Product Fraction stabilize_temp->collect_product cool Cool Apparatus collect_product->cool release_vacuum Release Vacuum cool->release_vacuum end Purified this compound release_vacuum->end

Caption: Workflow for Fractional Vacuum Distillation.

troubleshooting_logic start Purification Issue Encountered identify_technique Identify Purification Technique Used start->identify_technique extraction Acid-Base Extraction identify_technique->extraction distillation Fractional Distillation identify_technique->distillation chromatography Column Chromatography identify_technique->chromatography emulsion Emulsion? extraction->emulsion low_recovery_ext Low Recovery? extraction->low_recovery_ext bumping Bumping? distillation->bumping temp_fluctuation Temp. Fluctuation? distillation->temp_fluctuation streaking Streaking? chromatography->streaking poor_separation Poor Separation? chromatography->poor_separation solution1 Add Brine / Gentle Inversion emulsion->solution1 Yes solution2 Check pH / More Extractions low_recovery_ext->solution2 Yes solution3 Add Boiling Chips / Stir bumping->solution3 Yes solution4 Insulate Column / Adjust Heat temp_fluctuation->solution4 Yes solution5 Add Triethylamine / Change Stationary Phase streaking->solution5 Yes solution6 Optimize Eluent Polarity poor_separation->solution6 Yes

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Synthesis of 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(Hexyloxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable intermediate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are three main synthetic routes for the preparation of this compound:

  • Nucleophilic Substitution (Williamson Ether Synthesis-like Reaction): This route involves the reaction of a 3-halopropylamine derivative with hexanol in the presence of a base, or more commonly, the reaction of an alkali metal salt of hexanol (hexoxide) with a 3-halopropylamine.

  • Two-Step Nitrile Route: This industrial-scale synthesis involves the cyanoethylation of hexanol with acrylonitrile to form 3-(hexyloxy)propionitrile, followed by the catalytic hydrogenation of the nitrile to the desired primary amine.

  • Reductive Amination: This pathway involves the reaction of 3-(hexyloxy)propanal with ammonia in the presence of a reducing agent.

Q2: What are the most common side reactions and impurities I should be aware of?

A2: The most prevalent side reactions across the different synthetic routes lead to the formation of secondary and tertiary amines.

  • In the Williamson-like synthesis , the product primary amine can act as a nucleophile and react with the 3-halopropylamine starting material, leading to the formation of di-(3-(hexyloxy)propyl)amine (a secondary amine) and tri-(3-(hexyloxy)propyl)amine (a tertiary amine).

  • During the catalytic hydrogenation of 3-(hexyloxy)propionitrile , the initially formed primary amine can react with the intermediate imine, which can then be further reduced to a secondary amine. This secondary amine can then react with another imine intermediate to form a tertiary amine.

  • In reductive amination , over-alkylation of the initially formed primary amine with the aldehyde starting material can also lead to the formation of secondary and tertiary amines.[1]

Other potential impurities include unreacted starting materials and byproducts from the decomposition of reagents.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves distillation under reduced pressure. Due to the basic nature of the amine, purification by standard silica gel column chromatography can be challenging due to strong interactions with the acidic silica. If chromatography is necessary, using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can improve separation and recovery.[2][3] Acid-base extraction can also be employed to separate the basic amine product from non-basic impurities.[4]

Troubleshooting Guides by Synthetic Route

Route 1: Nucleophilic Substitution (Williamson Ether Synthesis-like)

This route is analogous to the Williamson ether synthesis, where an alkoxide displaces a halide.

Experimental Workflow:

Williamson_Ether_Synthesis cluster_prep Alkoxide Preparation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Hexanol Hexanol Hexoxide Hexoxide Intermediate Hexanol->Hexoxide Deprotonation Base Strong Base (e.g., NaH, KH) Base->Hexoxide Product This compound Hexoxide->Product Nucleophilic Attack Halopropylamine 3-Halopropylamine Halopropylamine->Product Quench Quench Reaction Product->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Distillation Vacuum Distillation Extraction->Distillation

Caption: Workflow for the Williamson ether-like synthesis of this compound.

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete deprotonation of hexanol. 2. Competing E2 elimination reaction, especially with secondary or tertiary halides.[5] 3. Reaction temperature is too low.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). Ensure anhydrous conditions as these bases react with water.[6] 2. Use a primary halide (e.g., 3-chloropropylamine or 3-bromopropylamine) to favor the SN2 reaction over elimination.[7] 3. Increase the reaction temperature, typically in the range of 50-100°C.[8]
Presence of Secondary/Tertiary Amine Byproducts The primary amine product is acting as a nucleophile and reacting with the alkyl halide starting material.Use a large excess of the 3-halopropylamine starting material to favor its reaction with the hexoxide. Alternatively, protect the amine group of the 3-halopropylamine before the reaction and deprotect it afterward.
Recovery of Unreacted Starting Materials 1. Insufficient reaction time. 2. Poor nucleophilicity of the alkoxide.1. Monitor the reaction by TLC or GC and extend the reaction time until the starting materials are consumed. 2. Ensure complete deprotonation of the alcohol. The use of a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the alkoxide.[8]

Detailed Experimental Protocol (Example):

  • Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil. Add anhydrous tetrahydrofuran (THF), followed by the dropwise addition of hexanol (1.0 equivalent) at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the freshly prepared sodium hexoxide solution, add 3-chloropropylamine hydrochloride (1.2 equivalents). Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC or GC.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Route 2: Two-Step Nitrile Route

This is a common industrial method that proceeds via a nitrile intermediate.

Experimental Workflow:

Nitrile_Route cluster_cyanoethylation Cyanoethylation cluster_hydrogenation Catalytic Hydrogenation cluster_purification Purification Hexanol Hexanol Nitrile_inter 3-(Hexyloxy)propionitrile Hexanol->Nitrile_inter Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile_inter Base_cat Base Catalyst (e.g., NaOMe) Base_cat->Nitrile_inter Product This compound Nitrile_inter->Product Hydrogen H₂ Hydrogen->Product Catalyst Catalyst (e.g., Raney Ni) Catalyst->Product Inhibitor Inhibitor (e.g., NH₃) Inhibitor->Product Filtration Catalyst Filtration Product->Filtration Distillation Vacuum Distillation Filtration->Distillation

Caption: Workflow for the two-step synthesis of this compound via a nitrile intermediate.

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Cyanoethylation Step 1. Inactive catalyst. 2. Polymerization of acrylonitrile.1. Use a fresh, active base catalyst such as sodium methoxide. 2. Maintain a low reaction temperature and add the acrylonitrile dropwise to control the exothermic reaction.
High Levels of Secondary/Tertiary Amine Impurities in Hydrogenation The primary amine product reacts with the imine intermediate, leading to over-alkylation.1. Add an inhibitor such as liquid ammonia or an aqueous solution of an alkali metal hydroxide (e.g., NaOH, KOH) to the reaction mixture.[9] 2. Use a modified catalyst, such as potassium-doped Ni/Al2O3, which can improve selectivity for the primary amine.[10]
Incomplete Hydrogenation of the Nitrile 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure or temperature.1. Ensure the nitrile intermediate is pure before hydrogenation. Use a fresh, active catalyst. 2. Increase the hydrogen pressure and/or reaction temperature according to established protocols for nitrile reduction.

Quantitative Data: Catalyst Comparison for Nitrile Hydrogenation

CatalystH₂ Pressure (bar)Temperature (°C)Reaction Time (h)Primary Amine Selectivity (%)Reference
Pd₁/ND@GTransfer Hydrogenation608>98 (Secondary Amine)[11]
Pdₙ/ND@GTransfer Hydrogenation400.5>98 (Primary Amine)[11]
Ni/α-Al₂O₃Atmospheric806~70[10]
Ni/K₂O-Al₂O₃Atmospheric806>80[10]
Ni/La₂O₃-K₂O-Al₂O₃Atmospheric807>80[10]

Detailed Experimental Protocol (Example):

  • Cyanoethylation: To a stirred solution of hexanol (1.0 equivalent) and a catalytic amount of sodium methoxide (0.05 equivalents), add acrylonitrile (1.1 equivalents) dropwise at a rate that maintains the reaction temperature below 40 °C. After the addition is complete, continue stirring at room temperature for 2-4 hours. Neutralize the catalyst with a weak acid (e.g., acetic acid) and purify the resulting 3-(hexyloxy)propionitrile by vacuum distillation.

  • Catalytic Hydrogenation: In a high-pressure autoclave, charge the purified 3-(hexyloxy)propionitrile, a suitable solvent such as ethanol, and a Raney Nickel catalyst (5-10% by weight). Add liquid ammonia (5-10% by weight) as an inhibitor. Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-100 bar. Heat the mixture to 80-120 °C with vigorous stirring. Monitor the hydrogen uptake. Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. Purify the product by vacuum distillation.

Route 3: Reductive Amination

This route involves the direct conversion of an aldehyde to an amine.

Experimental Workflow:

Reductive_Amination cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup_purification Workup & Purification Aldehyde 3-(Hexyloxy)propanal Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia (NH₃) Ammonia->Imine Product This compound Imine->Product Reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Reducing_agent->Product Workup Aqueous Workup Product->Workup Extraction Extraction Workup->Extraction Distillation Vacuum Distillation Extraction->Distillation

Caption: Workflow for the reductive amination synthesis of this compound.

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Aldehyde 1. Inefficient imine formation. 2. Deactivation of the reducing agent.1. The reaction is often favored at a slightly acidic pH (around 6-7) to facilitate imine formation.[12] The use of a dehydrating agent can also drive the equilibrium towards the imine. 2. If using a hydride reducing agent, ensure it is fresh and added portion-wise. For catalytic hydrogenation, ensure the catalyst is active.
Formation of 3-(Hexyloxy)propanol The reducing agent is reducing the aldehyde starting material faster than the imine intermediate.Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[12][13]
Presence of Secondary/Tertiary Amine Byproducts The primary amine product is reacting with the aldehyde starting material.Use a large excess of ammonia to favor the reaction of the aldehyde with ammonia over the product amine.[12]

Quantitative Data: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine ReductionCommon Side ReactionsSafety Considerations
H₂/Catalyst (e.g., Pd, Pt, Ni) HighReduction of other functional groups (e.g., alkenes, alkynes).Flammable hydrogen gas, pyrophoric catalysts.[6]
Sodium Borohydride (NaBH₄) ModerateCan also reduce the starting aldehyde/ketone.Flammable, reacts with water.
Sodium Cyanoborohydride (NaBH₃CN) HighHighly toxic, releases hydrogen cyanide in acidic conditions.[12]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighMoisture sensitive.

Detailed Experimental Protocol (Example):

  • Imine Formation and Reduction (One-Pot): In a round-bottom flask, dissolve 3-(hexyloxy)propanal (1.0 equivalent) in methanol. Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Cool the reaction mixture to 0 °C and add sodium borohydride (1.2 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the crude product by vacuum distillation.

References

Technical Support Center: Optimizing 3-(Hexyloxy)propylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-(Hexyloxy)propylamine production. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial and laboratory-scale synthesis routes for this compound are:

  • Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile: This method involves the cyanoethylation of hexanol with acrylonitrile to form the 3-(hexyloxy)propionitrile intermediate, followed by its catalytic hydrogenation to the desired primary amine.

  • Reductive Amination of 3-(Hexyloxy)propanal: This pathway involves the reaction of 3-(hexyloxy)propanal with ammonia in the presence of a reducing agent.

Q2: What are the common side reactions that lower the yield of this compound?

A2: The most significant side reactions that reduce the yield of the desired primary amine are the formation of secondary and tertiary amines.[1] This occurs when the newly formed this compound reacts with the imine intermediate present in the reaction mixture.

Q3: How can the formation of secondary and tertiary amine byproducts be minimized?

A3: The formation of secondary and tertiary amines can be suppressed by:

  • Using an excess of ammonia: This shifts the reaction equilibrium towards the formation of the primary amine.[1]

  • Adding inhibitors: Liquid ammonia or alkali metal hydroxides like potassium hydroxide (KOH) can be added to the reaction mixture to inhibit the formation of byproducts.[1]

  • Catalyst modification: Treating the Raney Nickel catalyst with an alkaline solution, such as KOH, can significantly improve the selectivity for the primary amine.[1]

Q4: Which catalysts are most effective for the hydrogenation of 3-(Hexyloxy)propionitrile?

A4: Raney Nickel is a commonly used and effective catalyst for this hydrogenation.[1] Palladium on carbon (Pd/C) can also be utilized. The choice of catalyst can influence reaction conditions and selectivity.

Q5: What are suitable reducing agents for the reductive amination of 3-(Hexyloxy)propanal?

A5: Several reducing agents can be employed for the reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaHB(OAc)₃).[2][3] The choice of reducing agent can affect the reaction's selectivity and tolerance to other functional groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction - Increase reaction time. - Increase reaction temperature within the optimal range. - Increase hydrogen pressure (for catalytic hydrogenation). - Ensure efficient stirring to overcome mass transfer limitations.
Catalyst deactivation (Hydrogenation) - Use a fresh batch of catalyst. - Ensure the absence of catalyst poisons (e.g., sulfur compounds) in the starting materials and solvent. - Handle Raney Nickel under appropriate conditions to prevent oxidation.
Suboptimal reaction conditions - Optimize temperature, pressure, and solvent for the specific catalyst and substrate. - Refer to the detailed experimental protocols below.
Formation of byproducts - See Issue 2 for detailed solutions on minimizing secondary and tertiary amine formation.

Issue 2: High Percentage of Secondary and/or Tertiary Amine Byproducts

Potential Cause Recommended Solution
Insufficient inhibitor (Hydrogenation) - Add or increase the concentration of liquid ammonia (typically 5-10% by weight) to the reaction mixture.[1] - Pretreat the Raney Nickel catalyst with a potassium hydroxide (KOH) solution.[1]
Localized "hot spots" on the catalyst surface - Ensure uniform temperature distribution through efficient stirring.
Reaction of primary amine with imine intermediate - Use a higher concentration of ammonia to favor the formation of the primary amine from the imine.

Issue 3: Presence of Unreacted Starting Material (3-(Hexyloxy)propionitrile or 3-(Hexyloxy)propanal)

Potential Cause Recommended Solution
Insufficient catalyst or reducing agent - Increase the catalyst loading (for hydrogenation). - Use a higher molar equivalent of the reducing agent (for reductive amination).
Low reaction temperature or pressure - Gradually increase the temperature and/or hydrogen pressure to the recommended levels.
Poor quality of starting materials or reagents - Use purified starting materials and fresh reagents.

Data Presentation

Table 1: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile - Reaction Parameters vs. Yield
CatalystInhibitorTemperature (°C)H₂ Pressure (MPa)Yield of Primary Amine (%)
Raney NickelLiquid Ammonia (5-10 wt%)853.690-92[1]
Raney NickelKOH-treatedOptimizedOptimizedImproved selectivity[1]
Palladium on CarbonN/AOptimizedOptimized88-92[1]
Table 2: Reductive Amination of 3-(Hexyloxy)propanal - Reducing Agents and Conditions
Reducing AgentAmine SourceSolventTypical Yield (%)
Sodium Borohydride (NaBH₄)AmmoniaMethanolHigh
Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMethanolHigh
Sodium Triacetoxyborohydride (NaHB(OAc)₃)AmmoniaDichloroethaneHigh[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

Materials:

  • 3-(Hexyloxy)propionitrile

  • Raney Nickel (activated)

  • Liquid Ammonia

  • Ethanol (solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, add 3-(hexyloxy)propionitrile and ethanol.

  • Carefully add the activated Raney Nickel catalyst to the mixture.

  • Add liquid ammonia to the autoclave (5-10% by weight of the nitrile).

  • Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 3.6 MPa.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Maintain these conditions and monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can be purified by distillation under reduced pressure.

Protocol 2: Reductive Amination of 3-(Hexyloxy)propanal

Materials:

  • 3-(Hexyloxy)propanal

  • Ammonia (as a solution in methanol or ammonium acetate)

  • Sodium Borohydride (NaBH₄)

  • Methanol (solvent)

Procedure:

  • Dissolve 3-(hexyloxy)propanal in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of ammonia in methanol (or ammonium acetate) to the flask.

  • Stir the mixture for a predetermined time to allow for imine formation.

  • Slowly add sodium borohydride in portions, keeping the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reductive Amination Hexanol Hexanol Propionitrile 3-(Hexyloxy)propionitrile Hexanol->Propionitrile Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Propionitrile Product1 This compound Propionitrile->Product1 Catalytic Hydrogenation (Raney Ni, H₂) Propanal 3-(Hexyloxy)propanal Product2 This compound Propanal->Product2 Reductive Amination (Reducing Agent) Ammonia Ammonia Ammonia->Product2

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow cluster_solutions_byproducts Solutions for High Byproducts cluster_solutions_incomplete_reaction Solutions for Incomplete Reaction Start Low Yield of This compound Check_Byproducts Analyze for Byproducts (GC/MS, NMR) Start->Check_Byproducts High_Byproducts High Levels of Secondary/Tertiary Amines Check_Byproducts->High_Byproducts Yes Low_Byproducts Low Levels of Byproducts Check_Byproducts->Low_Byproducts No Add_Inhibitor Add/Increase Inhibitor (Ammonia, KOH) High_Byproducts->Add_Inhibitor Modify_Catalyst Modify Catalyst (e.g., KOH wash) High_Byproducts->Modify_Catalyst Optimize_Conditions Optimize Conditions (Temp, Pressure, Time) Low_Byproducts->Optimize_Conditions Check_Reagents Check Reagent/Catalyst Activity and Loading Low_Byproducts->Check_Reagents End Improved Yield Add_Inhibitor->End Modify_Catalyst->End Optimize_Conditions->End Check_Reagents->End

References

Stability issues of 3-(Hexyloxy)propylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Hexyloxy)propylamine under acidic conditions. It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound in acidic environments.

Issue 1: Loss of Compound Integrity in Acidic Formulations

Symptom: You observe a decrease in the concentration of this compound over time when it is formulated in an acidic solution (e.g., for purification, analysis, or as part of a reaction mixture). This may be detected by techniques such as HPLC, GC-MS, or NMR spectroscopy.

Cause: this compound is susceptible to acid-catalyzed hydrolysis of its ether linkage. Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This leads to the cleavage of the C-O bond.

Troubleshooting Steps:

  • Confirm Degradation:

    • Re-analyze your sample using a calibrated analytical method (e.g., HPLC-UV, GC-MS) to confirm the loss of the parent compound.

    • Analyze a freshly prepared sample as a control.

  • Identify Degradation Products:

    • Use analytical techniques such as GC-MS or LC-MS to identify the potential degradation products. The primary degradation products from the acid-catalyzed cleavage of the ether bond are expected to be 1-hexanol and 3-amino-1-propanol .

  • Mitigation Strategies:

    • pH Adjustment: If your experimental conditions allow, increase the pH of the solution to be as close to neutral as possible. The rate of acid-catalyzed hydrolysis is highly dependent on the concentration of H+ ions.

    • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. The rate of hydrolysis increases with temperature.

    • Solvent Selection: If possible, use a non-aqueous or aprotic solvent to minimize the presence of water, which acts as the nucleophile in the hydrolysis reaction.

    • Reduced Exposure Time: Minimize the time that this compound is exposed to acidic conditions.

Issue 2: Unexpected Peaks in Chromatogram During Analysis

Symptom: When analyzing a sample of this compound that has been stored or processed in an acidic mobile phase or solution, you observe additional, unexpected peaks in your chromatogram (e.g., HPLC or GC).

Cause: These unexpected peaks are likely the degradation products of this compound, namely 1-hexanol and 3-amino-1-propanol, formed via acid-catalyzed hydrolysis.

Troubleshooting Steps:

  • Peak Identification:

    • If using mass spectrometry (GC-MS or LC-MS), examine the mass spectra of the unexpected peaks. The expected molecular weights for 1-hexanol and 3-amino-1-propanol are approximately 102.17 g/mol and 75.11 g/mol , respectively.

    • If standards are available, perform a co-injection of 1-hexanol and 3-amino-1-propanol to confirm the retention times of the unknown peaks.

  • Analytical Method Optimization:

    • Mobile Phase pH: For HPLC, consider using a mobile phase with a higher pH (e.g., pH 7 or above) if compatible with your column and analytical goals, to prevent on-column degradation.

    • Temperature: Lower the column temperature to reduce the rate of any on-column degradation.

    • Sample Preparation: Ensure that samples are prepared in a neutral or slightly basic diluent and analyzed promptly after preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in acidic conditions?

A1: The main stability concern is the acid-catalyzed cleavage of the ether bond. The ether oxygen gets protonated, which activates the molecule for nucleophilic attack, leading to the formation of 1-hexanol and 3-amino-1-propanol.

Q2: At what pH range does the degradation of this compound become significant?

A2: While the exact pH threshold for significant degradation depends on temperature and exposure time, instability is generally observed in acidic conditions (pH < 7). The rate of degradation will increase as the pH decreases. It is advisable to maintain the pH above 7 for long-term storage.

Q3: What are the expected degradation products of this compound in an acidic aqueous solution?

A3: The expected primary degradation products are 1-hexanol and 3-amino-1-propanol, resulting from the cleavage of the ether linkage.

Q4: How can I monitor the stability of this compound in my experiments?

A4: You can monitor the stability using chromatographic techniques. A stability-indicating HPLC method that separates the parent compound from its potential degradation products is recommended. GC-MS is also a powerful tool for both quantifying the parent compound and identifying the degradation products.

Q5: Are there any precautions I can take to minimize degradation during experimental work?

A5: Yes. To minimize degradation, you should:

  • Work at a neutral or basic pH whenever possible.

  • Maintain low temperatures.

  • Minimize the duration of exposure to acidic conditions.

  • Use aprotic or non-aqueous solvents if your experiment allows.

Data Presentation

The following table summarizes illustrative quantitative data from a simulated forced degradation study of this compound under acidic conditions. This data is representative of what might be observed in a laboratory setting.

Table 1: Illustrative Forced Degradation of this compound in 0.1 M HCl at 60°C

Time (hours)This compound Remaining (%)1-Hexanol Formed (mol%)3-Amino-1-propanol Formed (mol%)
0100.00.00.0
295.24.84.8
490.59.59.5
881.918.118.1
1274.325.725.7
2455.144.944.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to identify the resulting degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Volumetric flasks

  • Heating block or water bath

  • HPLC or GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

    • In a series of vials, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.

    • Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Stress Conditions:

    • Place the acidic sample vials in a heating block or water bath set to 60°C.

    • Store the control sample at 4°C.

  • Time Points:

    • Withdraw aliquots from the stressed samples at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching:

    • Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis:

    • Analyze the neutralized aliquots and the control sample by a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound and to identify and quantify any degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To provide a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, 1-hexanol, and 3-amino-1-propanol.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (Note: Aliphatic amines and alcohols have poor UV absorbance; derivatization or use of an alternative detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for higher sensitivity).

  • Injection Volume: 10 µL

Mandatory Visualizations

G cluster_0 Acid-Catalyzed Degradation Pathway 3_Hexyloxy_propylamine This compound Protonated_Ether Protonated Ether Intermediate 3_Hexyloxy_propylamine->Protonated_Ether + H+ 1_Hexanol 1-Hexanol Protonated_Ether->1_Hexanol + H2O (SN2 attack) 3_Amino_1_propanol 3-Amino-1-propanol Protonated_Ether->3_Amino_1_propanol + H2O (SN2 attack)

Caption: Acid-catalyzed degradation pathway of this compound.

G cluster_1 Troubleshooting Workflow for Compound Instability A Symptom: Loss of compound in acidic solution B Confirm degradation with fresh control A->B C Identify degradation products (e.g., via GC-MS) B->C D Implement Mitigation Strategies C->D E Adjust pH to neutral/basic D->E F Lower reaction temperature D->F G Use aprotic/non-aqueous solvent D->G H Reduce exposure time D->H

Preventing byproduct formation in 3-(Hexyloxy)propylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Hexyloxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main industrial routes for the synthesis of this compound:

  • Cyanoethylation of 1-Hexanol followed by Catalytic Hydrogenation: This two-step process involves the reaction of 1-hexanol with acrylonitrile to form 3-(hexyloxy)propionitrile, which is then reduced to the target amine.

  • Reductive Amination of 3-(Hexyloxy)propanal: This method involves the reaction of 3-(hexyloxy)propanal with ammonia in the presence of a reducing agent.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The most prevalent byproducts are secondary and tertiary amines, formed through the reaction of the primary amine product with reaction intermediates. Specifically:

  • N,N-bis(3-(hexyloxy)propyl)amine (Secondary Amine): Formed when this compound reacts with an imine intermediate.

  • N,N,N-tris(3-(hexyloxy)propyl)amine (Tertiary Amine): Further reaction of the secondary amine.

  • 3-(Hexyloxy)propanol: In the reductive amination route, this can form if the starting aldehyde is reduced.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts?

A3: Several strategies can be employed, depending on the synthetic route:

  • For Catalytic Hydrogenation: The use of ammonia as an inhibitor is highly effective.[1] Modifying the Raney Nickel catalyst with an alkaline solution, such as potassium hydroxide (KOH), can also significantly improve the selectivity for the primary amine.[1]

  • For Reductive Amination: The choice of reducing agent is critical. Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the imine intermediate over the starting aldehyde and the product amine.[2][3] A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also suppress dialkylation.

Troubleshooting Guide

Route 1: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

Problem: Low yield of this compound and significant formation of secondary/tertiary amine byproducts.

Possible Causes & Solutions:

  • Cause: The primary amine product is reacting with the imine intermediate.

  • Solution 1: Introduce an Inhibitor. Add liquid ammonia (5-10% by weight) to the reaction mixture. Ammonia helps to keep the reaction environment basic and competes with the primary amine in reacting with the imine intermediate, thus favoring the formation of the primary amine.[1]

  • Solution 2: Modify the Catalyst. Treat the Raney Nickel catalyst with an alkaline solution (e.g., potassium hydroxide) prior to use. This has been shown to enhance selectivity for the primary amine.[1]

  • Solution 3: Optimize Reaction Conditions. Carefully control parameters such as hydrogen pressure and temperature. For example, yields of 90-92% have been achieved at 85°C and 3.6 MPa H₂ pressure with a liquid ammonia inhibitor.[1]

Route 2: Reductive Amination of 3-(Hexyloxy)propanal

Problem: A significant amount of N,N-bis(3-(hexyloxy)propyl)amine (secondary amine) is being formed.

Possible Causes & Solutions:

  • Cause: The this compound product is reacting with the starting aldehyde to form a new imine, which is then reduced. This is more likely with highly reactive reducing agents.

  • Solution 1: Use a Selective Reducing Agent. Employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for the initially formed imine over the starting aldehyde, which reduces the chance of the product amine reacting further.

  • Solution 2: Adopt a Stepwise Protocol. First, allow the 3-(hexyloxy)propanal and ammonia to react to form the imine intermediate. This can be facilitated by using a dehydrating agent like molecular sieves. Once the imine formation is complete (monitored by techniques like TLC or GC), then add the reducing agent (e.g., NaBH₄). This temporal separation of the reaction steps can significantly reduce dialkylation.

  • Solution 3: Control Stoichiometry and pH. Use a large excess of ammonia to favor the formation of the primary amine. Maintaining a slightly acidic pH (around 6-7) can facilitate imine formation without promoting side reactions.

Problem: The presence of 3-(Hexyloxy)propanol in the final product.

  • Cause: The reducing agent is reducing the starting aldehyde, 3-(hexyloxy)propanal, to the corresponding alcohol. This is common with less selective reducing agents like sodium borohydride (NaBH₄).

  • Solution: Use a more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose. Note that NaBH₃CN is highly toxic.

Data Presentation

Table 1: Effect of Inhibitors on Byproduct Formation in the Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

Catalyst SystemYield of this compound (%)Secondary/Tertiary Amine Byproducts (%)
Raney Nickel~70-80%~20-30%
Raney Nickel + Liquid Ammonia (5-10 wt%)90-92%<10%
KOH-treated Raney NickelSignificantly Improved Primary Amine YieldReduced Byproduct Formation

Note: The data is compiled from typical industrial outcomes and literature reports.[1]

Table 2: Comparison of Reducing Agents for the Reductive Amination of an Aliphatic Aldehyde with Ammonia

Reducing AgentRelative ReactivitySelectivity for Imine vs. AldehydeExpected Primary Amine YieldPropensity for Dialkylation
Sodium Borohydride (NaBH₄)HighLowModerateHigh
Sodium Cyanoborohydride (NaBH₃CN)ModerateHighHighLow
Sodium Triacetoxyborohydride (NaBH(OAc)₃)ModerateVery HighVery HighVery Low

Note: This table provides a qualitative comparison based on established principles of reductive amination.[2][3]

Experimental Protocols

Protocol 1: Minimizing Byproducts in Catalytic Hydrogenation using an Ammonia Inhibitor
  • Catalyst Preparation (Optional but Recommended): Prepare a slurry of Raney Nickel in a suitable solvent (e.g., ethanol). For modified catalyst, stir the Raney Nickel with a solution of potassium hydroxide, then wash thoroughly with deionized water until the washings are neutral.

  • Reaction Setup: In a high-pressure autoclave, charge the 3-(hexyloxy)propionitrile, the solvent (e.g., ethanol), and the Raney Nickel catalyst.

  • Inhibitor Addition: Add liquid ammonia to the autoclave (5-10% of the total reaction mass).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 3.6 MPa). Heat the reaction mixture to the target temperature (e.g., 85°C) with stirring.

  • Monitoring and Work-up: Monitor the reaction progress by hydrogen uptake. Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. The product can be purified by distillation.

Protocol 2: Selective Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: To a stirred solution of 3-(hexyloxy)propanal in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature with a water bath if necessary.

  • Stirring: Continue stirring at room temperature until the reaction is complete (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizations

Byproduct_Formation_Hydrogenation 3-(hexyloxy)propionitrile 3-(hexyloxy)propionitrile Imine_Intermediate Imine Intermediate 3-(hexyloxy)propionitrile->Imine_Intermediate H2 / Raney Ni Primary_Amine This compound (Desired Product) Imine_Intermediate->Primary_Amine H2 / Raney Ni Secondary_Amine Secondary Amine (Byproduct) Primary_Amine->Secondary_Amine Reacts with Imine Intermediate Byproduct_Formation_Reductive_Amination Aldehyde 3-(hexyloxy)propanal Imine_1 Primary Imine Aldehyde->Imine_1 + NH3 - H2O Ammonia Ammonia Ammonia->Imine_1 Primary_Amine This compound (Desired Product) Imine_1->Primary_Amine Reducing Agent Imine_2 Secondary Imine Primary_Amine->Imine_2 + Aldehyde - H2O Secondary_Amine Secondary Amine (Byproduct) Imine_2->Secondary_Amine Reducing Agent Troubleshooting_Workflow cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reductive Amination Start_H2 High Secondary/ Tertiary Amine Byproducts Check_Inhibitor Is an inhibitor (e.g., NH3) being used? Start_H2->Check_Inhibitor Add_Inhibitor Add 5-10 wt% NH3 Check_Inhibitor->Add_Inhibitor No Modify_Catalyst Consider using KOH-treated Raney Ni Check_Inhibitor->Modify_Catalyst Yes Start_RA High Secondary Amine or Alcohol Byproduct Check_Reagent Which reducing agent is being used? Start_RA->Check_Reagent Use_STAB Switch to NaBH(OAc)3 Check_Reagent->Use_STAB NaBH4 Stepwise Consider a stepwise protocol Check_Reagent->Stepwise Other

References

Troubleshooting low conversion rates in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Williamson Ether Synthesis

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the Williamson ether synthesis.

Q1: My reaction yield is very low. What are the most common causes?

Low yields in a Williamson ether synthesis can stem from several factors. The most common issues are related to the choice of substrates, reaction conditions, and the presence of side reactions. A primary reason for low conversion is selecting a sterically hindered alkyl halide. The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric bulk at the reaction center.[1][2][3]

Troubleshooting Steps:

  • Evaluate Your Alkyl Halide: The Williamson ether synthesis works best with methyl and primary alkyl halides.[2][3] Secondary alkyl halides can lead to a mixture of substitution (ether) and elimination (alkene) products, significantly lowering the yield of the desired ether.[4] Tertiary alkyl halides almost exclusively yield elimination products and are generally unsuitable for this synthesis.[4] If you are using a secondary or tertiary alkyl halide, consider a different synthetic route if possible. For asymmetrical ethers, always choose the synthetic pathway that utilizes the less sterically hindered alkyl halide.[5]

  • Check Your Base: The base is crucial for deprotonating the alcohol to form the nucleophilic alkoxide. If the base is not strong enough, the concentration of the alkoxide will be low, leading to a slow or incomplete reaction. For simple alcohols (pKa ~16-18), strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[2] For more acidic phenols, a weaker base like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) can be sufficient.[6][7]

  • Assess the Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, thus increasing its reactivity.[1][8] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[1]

  • Control the Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can favor the competing E2 elimination reaction, especially with secondary alkyl halides.[1] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[6][9]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Typical reaction times range from 1 to 8 hours.[1][6] Monitoring the reaction by TLC can help determine the optimal reaction time.

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene is a result of a competing E2 elimination reaction. This is particularly problematic when using sterically hindered alkyl halides or a sterically bulky, strong base.[6]

Troubleshooting Steps:

  • Re-evaluate Substrate Choice: As mentioned, the best way to avoid elimination is to use a primary alkyl halide. If you must use a secondary alkyl halide, expect some elimination. Tertiary alkyl halides are not suitable for this reaction.[4]

  • Use a Less Hindered Base: If your alcohol is sterically bulky, forming a hindered alkoxide, it may act more as a base than a nucleophile. However, the primary driver of elimination is the structure of the alkyl halide.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the S(_N)2 pathway.[1]

  • Solvent Choice: Polar aprotic solvents tend to favor S(_N)2 over E2.[3]

Q3: The reaction is not proceeding to completion, even after a long reaction time. What can I do?

An incomplete reaction can be due to several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.

Troubleshooting Steps:

  • Improve the Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl.[10] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, you can add a catalytic amount of a soluble iodide salt (like NaI or KI) to the reaction mixture. The iodide will displace the chloride in-situ (Finkelstein reaction) to form the more reactive alkyl iodide.[6][11]

  • Use a Stronger Base: Ensure your alcohol is fully deprotonated. For less acidic alcohols, a powerful base like NaH is often necessary.[2]

  • Increase the Temperature: If elimination is not a major concern (i.e., you are using a primary alkyl halide), increasing the reaction temperature can help drive the reaction to completion.[6]

  • Consider a Catalyst: For unreactive alkylating agents, in addition to iodide salts, silver oxide (Ag(_2)O) can be used to activate the leaving group.[6] Phase-transfer catalysts, such as tetrabutylammonium bromide or 18-crown-6, can be employed to increase the solubility and reactivity of the alkoxide.[1][12]

Q4: I am working with a phenol and see byproducts from C-alkylation. How can I improve O-alkylation selectivity?

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[1]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can influence the ratio of O- to C-alkylation. Aprotic solvents like DMF and DMSO generally favor O-alkylation.[13]

  • Counter-ion: The nature of the counter-ion can also play a role, though this is a more complex factor.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the general effects of various parameters on the outcome of the Williamson ether synthesis. Yields are highly substrate-dependent, but these trends provide a guideline for optimization.

ParameterConditionExpected Impact on Ether YieldCompeting ReactionsReference(s)
Alkyl Halide Methyl or PrimaryHighMinimal[2][3]
SecondaryModerate to LowE2 Elimination[4][14]
TertiaryVery Low to NoneE2 Elimination (Major)[4]
Leaving Group R-IHigh Reactivity-[10]
R-BrGood Reactivity-[10]
R-ClModerate Reactivity-[10]
R-OTsHigh Reactivity-[1]
Base NaH, KHStrong; good for most alcohols-[2]
NaOH, KOHGood for phenols and some primary alcohols-[6]
K(_2)CO(_3), Cs(_2)CO(_3)Milder; often used for phenols-[7]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Favorable; enhances nucleophilicity-[1][3][6]
Ethers (THF, Diethyl ether)Good, especially with NaH/KH-[4]
Protic (e.g., Ethanol)Can decrease rate by solvating the nucleophile-[1]
Temperature 50-100 °CGenerally optimalIncreased temperature can favor E2[1][6]
>100 °CMay increase rate but also E2 competitionE2 Elimination[1]
Catalyst Iodide Salt (NaI, KI)Increases rate with alkyl chlorides/bromides-[6][11]
Phase Transfer CatalystImproves solubility and reactivity of alkoxide-[1][12]
Silver Oxide (Ag(_2)O)Activates the leaving group-[6]

Experimental Protocols

Below are examples of detailed experimental procedures for the Williamson ether synthesis under different conditions.

Protocol 1: Synthesis of 2-(10-Bromodecyloxymethyl)-15-crown-5 Ether using NaH in DMF

This protocol is an example of a Williamson ether synthesis using a strong base in a polar aprotic solvent.

  • Materials:

    • 2-(hydroxymethyl)-15-crown-5 ether

    • 1,10-Dibromodecane

    • Sodium hydride (NaH)

    • Dimethylformamide (DMF)

    • Methanol

    • Dichloromethane (CH(_2)Cl(_2))

    • 3 M Sodium hydroxide (NaOH) solution

    • Magnesium sulfate (MgSO(_4))

  • Procedure:

    • To a 25 mL round-bottom flask, add 15 mL of DMF and a stir bar.

    • With stirring, add 0.42 g (9.3 mmol) of NaH to the flask.

    • Dropwise, add 4 mL of a 1 M solution of 2-(hydroxymethyl)-15-crown-5 ether in DMF.

    • Via a 10 mL syringe, add 6 mL of 1,10-dibromodecane and stir the reaction mixture until the next lab period.

    • Quench the reaction by adding 25 mL of methanol.

    • Remove the solvent using a rotary evaporator.

    • Dissolve the residue in 25 mL of CH(_2)Cl(_2) and wash sequentially with 100 mL of water, twice with 100 mL of 3 M NaOH, and a final wash with 100 mL of water.

    • Dry the organic layer with MgSO(_4), filter, and remove the solvent via rotary evaporation to yield the crude product, which can be further purified by chromatography.[15]

Protocol 2: Synthesis of Phenacetin from Acetaminophen using K(_2)CO(_3) in Butanone

This procedure illustrates the synthesis of an ether from a phenol using a weaker base.

  • Materials:

    • Acetaminophen (0.22 g)

    • Potassium carbonate (K(_2)CO(_3)), finely pulverized (0.28 g)

    • Butanone (3.0 mL)

    • Ethyl iodide (0.28 mL)

    • Water

    • tert-Butyl methyl ether (BME)

  • Procedure:

    • Place 0.22 g of acetaminophen, 0.28 g of finely pulverized K(_2)CO(_3), and 3.0 mL of butanone in a dry 15-mL round-bottom flask.

    • Carefully add 0.28 mL of ethyl iodide with a syringe.

    • Add a stir bar and attach a water-cooled condenser.

    • Heat the mixture under reflux for 1 hour.

    • After cooling, add 4 mL of water to the flask and transfer the contents to a test tube.

    • Rinse the flask with 1 mL of BME four times and add the rinsings to the test tube.

    • Cap the test tube, shake, and vent. Remove the lower aqueous layer.

    • The organic layer can then be dried and the solvent evaporated to yield the product.

Protocol 3: Phase-Transfer Catalyzed Synthesis of 4-Ethoxytoluene

This protocol demonstrates the use of a phase-transfer catalyst.

  • Materials:

    • 4-Ethylphenol

    • Sodium hydroxide (NaOH)

    • Methyl iodide (CH(_3)I)

    • Tetrabutylammonium bromide

  • Procedure:

    • Add 4-ethylphenol and sodium hydroxide to a 5 mL conical vial with a spin vane and heat gently until a liquid forms.

    • Add tetrabutylammonium bromide.

    • Top with a reflux condenser and add methyl iodide through the top.

    • Reflux gently for one hour.

    • After cooling, the product can be extracted with ether, washed, dried, and purified.[12]

Visualizations

General Mechanism of the Williamson Ether Synthesis

The following diagram illustrates the two-step process of the Williamson ether synthesis: deprotonation of the alcohol followed by the S(_N)2 attack of the resulting alkoxide on the alkyl halide.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) ROH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Byproduct Byproduct (e.g., H₂) Alkoxide->Byproduct R_X Alkyl Halide (R'-X) Alkoxide->R_X Nucleophilic Attack Ether Ether (R-O-R') R_X->Ether SN2 Attack Halide_ion Halide Ion (X⁻) Ether->Halide_ion

Caption: General mechanism of the Williamson ether synthesis.

Troubleshooting Workflow for Low Conversion Rates

This diagram provides a logical workflow to diagnose and solve issues leading to low conversion rates in the Williamson ether synthesis.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Substrates 1. Evaluate Substrates Start->Check_Substrates Alkyl_Halide Is the alkyl halide methyl or primary? Check_Substrates->Alkyl_Halide Base_Strength 2. Check Base Alkyl_Halide->Base_Strength Yes Solution_Alkyl_Halide Solution: Use primary or methyl halide. Re-design synthesis if necessary. Alkyl_Halide->Solution_Alkyl_Halide No Is_Base_Strong_Enough Is the base strong enough to deprotonate the alcohol? Base_Strength->Is_Base_Strong_Enough Solvent_Choice 3. Assess Solvent Is_Base_Strong_Enough->Solvent_Choice Yes Solution_Base Solution: Use a stronger base (e.g., NaH for alcohols). Is_Base_Strong_Enough->Solution_Base No Is_Solvent_Polar_Aprotic Is the solvent polar aprotic (e.g., DMF, DMSO)? Solvent_Choice->Is_Solvent_Polar_Aprotic Reaction_Conditions 4. Review Conditions Is_Solvent_Polar_Aprotic->Reaction_Conditions Yes Solution_Solvent Solution: Switch to a polar aprotic solvent. Is_Solvent_Polar_Aprotic->Solution_Solvent No Temp_Time Are temperature and time optimized? Reaction_Conditions->Temp_Time Consider_Catalyst 5. Consider Catalysis Temp_Time->Consider_Catalyst Yes Solution_Conditions Solution: Optimize temperature (50-100°C) and monitor reaction over time. Temp_Time->Solution_Conditions No Leaving_Group_OK Is the leaving group reactive (I > Br > Cl)? Consider_Catalyst->Leaving_Group_OK Solution_Catalyst Solution: Add catalytic NaI or a phase-transfer catalyst. Leaving_Group_OK->Solution_Catalyst No Success Improved Yield Leaving_Group_OK->Success Yes Solution_Alkyl_Halide->Success Solution_Base->Success Solution_Solvent->Success Solution_Conditions->Success Solution_Catalyst->Success

Caption: Troubleshooting workflow for low conversion rates.

References

Validation & Comparative

Mass Spectrometry Analysis of 3-(Hexyloxy)propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry performance of 3-(Hexyloxy)propylamine and its structurally similar alternatives, 3-(Butoxy)propylamine and 3-(Isopropoxy)propylamine. The information presented herein is intended to assist researchers in selecting the appropriate analytical methods and understanding the fragmentation behavior of these alkoxypropylamines.

Comparative Analysis of Mass Spectrometry Data

The following table summarizes the key mass spectrometry characteristics of this compound and its shorter-chain analogs. While experimental electron ionization (EI) mass spectra are available for 3-(Butoxy)propylamine and 3-(Isopropoxy)propylamine from the NIST Mass Spectrometry Data Center, only predicted data is currently available for this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and Relative AbundancePredicted Collision Cross Section (CCS) for [M+H]⁺ (Ų)
This compound C₉H₂₁NO159.27Predicted Fragments: Common fragments for aliphatic amines and ethers include α-cleavage products. The base peak would likely result from cleavage alpha to the nitrogen, leading to the formation of the [CH₂=NH₂]⁺ ion at m/z 30. Another significant fragmentation pathway would be the cleavage of the C-O bond.140.0
3-(Butoxy)propylamine C₇H₁₇NO131.22Experimental (EI): 30 (100%), 44 (25%), 56 (20%), 72 (15%), 102 (5%), 131 (M⁺, <5%)Not available
3-(Isopropoxy)propylamine C₆H₁₅NO117.19Experimental (EI): 44 (100%), 30 (70%), 58 (30%), 74 (10%), 102 (5%), 117 (M⁺, <5%)Not available

Experimental Protocols

A standardized protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on established methods for the analysis of aliphatic amines.[1][2]

1. Sample Preparation:

  • Samples containing the analyte are dissolved in a suitable organic solvent, such as methanol or dichloromethane.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the amines.

  • Derivatization, for example with pentafluorobenzoyl chloride, can be employed to improve chromatographic performance and sensitivity.[1]

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless injection of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

Visualizations

To aid in the understanding of the experimental workflow and the potential biological context of these molecules, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Extraction Extraction/Derivatization Sample->Extraction Injector Injector Extraction->Injector Column GC Column Injector->Column IonSource Ion Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Results Results DataSystem->Results

Caption: A generalized workflow for GC-MS analysis.

Polyamine_Signaling cluster_synthesis Polyamine Metabolism cluster_signaling Cellular Signaling cluster_cellular_processes Cellular Processes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine TGF_beta TGF-β Pathway Putrescine->TGF_beta Spermine Spermine Spermidine->Spermine MAPK MAPK Pathway Spermidine->MAPK Gene_Expression Gene Expression Spermidine->Gene_Expression PI3K_Akt PI3K/Akt Pathway Spermine->PI3K_Akt Proliferation Cell Proliferation MAPK->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis TGF_beta->Apoptosis

References

A Comparative Analysis of 3-(Hexyloxy)propylamine and Other Amine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the corrosion inhibition efficacy of 3-(Hexyloxy)propylamine against other selected amine-based corrosion inhibitors. Due to the limited availability of direct comparative studies on this compound in the public domain, this guide utilizes data from structurally similar compounds, namely 3-Methoxypropylamine and Hexylamine, to provide a relevant performance context. The comparison is based on quantitative data from weight loss and electrochemical measurement techniques.

Mechanism of Action: Amine-Based Corrosion Inhibitors

Amine-based corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1] The nitrogen atom in the amine group has a lone pair of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption.[1] The alkyl chain of the amine provides a hydrophobic layer that repels water and other corrosive species. The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a stable, protective layer. This adsorption process can be influenced by the structure of the amine, including the length of the alkyl chain and the presence of other functional groups.

Data Presentation: Performance Comparison

The following tables summarize the corrosion inhibition performance of 3-Methoxypropylamine and Hexylamine, which serve as analogs for this compound. The data is compiled from studies utilizing weight loss and potentiodynamic polarization methods on steel in acidic environments.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentration (ppm)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
3-Methoxypropylamine1503.5% NaCl12.89Not Specified, Corrosion Rate reduced from 140 to 20 gmd[2]
Hexylamine8001.0 M HCl2565.66N/A

Table 2: Potentiodynamic Polarization Data

InhibitorConcentration (ppm)Corrosive MediumCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)Reference
3-MethoxypropylamineNot Specified3.5% NaClShifted towards anodicNot SpecifiedNot Specified[2]
HexylamineNot Specified1.0 M HClShifted towards both anodic and cathodicDecreased with inhibitor concentrationNot SpecifiedN/A

Note: Specific quantitative values for inhibition efficiency from potentiodynamic polarization were not available in the searched literature for these specific analogs under comparable conditions.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to evaluate corrosion inhibitor efficacy are outlined below, based on established ASTM standards.

Weight Loss Method (Gravimetric Technique)

Based on ASTM G31: Standard Practice for Laboratory Immersion Corrosion Testing of Metals [3][4]

The weight loss method is a fundamental technique for determining the average corrosion rate.[5]

Methodology:

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor at a specified concentration and temperature for a predetermined duration.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using an inhibited acid solution).

  • Re-weighing: The cleaned and dried coupons are re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) Where:

      • K = constant (8.76 × 10⁴)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

Based on ASTM G59: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements [6][7][8][9][10]

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution (with and without inhibitor), and the stable open-circuit potential (Ecorr) is recorded.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the Ecorr at a slow, constant scan rate.

  • Data Analysis: A Tafel plot of log(current density) versus potential is generated. The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.

  • Calculation of Inhibition Efficiency:

    • The inhibition efficiency (IE%) is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 Where:

      • icorr_blank = Corrosion current density in the absence of the inhibitor

      • icorr_inhibitor = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

Based on ASTM G106: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements [11][12][13][14]

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective film formed by the inhibitor.

Methodology:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a range of frequencies.

  • Impedance Measurement: The resulting AC current and the phase shift between the voltage and current are measured to determine the impedance of the system at each frequency.

  • Data Presentation and Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).

  • Calculation of Inhibition Efficiency:

    • The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor

      • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Visualizations

The following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the general mechanism of amine-based corrosion inhibition.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep1 Metal Coupon prep2 Cleaning & Degreasing prep1->prep2 prep3 Initial Weighing prep2->prep3 test1 Immersion in Corrosive Solution (with/without Inhibitor) prep3->test1 test2 Electrochemical Measurements prep3->test2 analysis1 Final Weighing test1->analysis1 analysis3 Analyze Polarization & EIS Data test2->analysis3 analysis2 Calculate Corrosion Rate & Inhibition Efficiency analysis1->analysis2 Inhibition_Mechanism cluster_surface Metal Surface cluster_inhibitor Inhibitor Molecule cluster_film Protective Film Formation metal Fe Fe Fe film Fe-NH2-R Fe-NH2-R Fe-NH2-R inhibitor R-NH2 Lone Pair on N inhibitor:lp->metal:f1 Adsorption

References

A Comparative Guide to the Synthesis of 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. 3-(Hexyloxy)propylamine, a valuable building block in the synthesis of various functional molecules, can be prepared through several synthetic pathways. This guide provides a detailed comparison of the three primary routes: industrial synthesis via a nitrile intermediate, reductive amination, and nucleophilic substitution. We will delve into the experimental protocols, present comparative data, and discuss the advantages and disadvantages of each method to inform your synthetic strategy.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound depends on various factors, including scale, available starting materials, and desired purity. The following table summarizes the key quantitative data for the three main synthetic pathways.

ParameterIndustrial Synthesis (via Nitrile Intermediate)Reductive AminationNucleophilic Substitution
Starting Materials Hexanol, Acrylonitrile3-(Hexyloxy)propanol, AmmoniaHexanol, 3-Chloropropylamine
Key Intermediates 3-(Hexyloxy)propionitrile3-(Hexyloxy)propanalN/A
Catalyst/Reagent Base (e.g., KOH), Raney Nickel/H₂Oxidizing agent (e.g., PCC), Reducing agent (e.g., NaBH₃CN)Base (e.g., NaH), Optional: Phase Transfer Catalyst
Reported Yield 90-92% (for hydrogenation step)[1]88-92%[1]High (hypothetically up to 92% with PTC)
Reaction Conditions High temperature and pressure for hydrogenation[1]Generally milder conditionsVaries, can be mild with PTC
Purity High purity achievableGenerally highCan be high, purification may be required
Key Advantages Scalable, well-established industrial processGood yields under relatively mild conditionsPotentially simpler one-pot reaction
Key Disadvantages Use of toxic acrylonitrile and high-pressure hydrogenationRequires an additional oxidation stepUse of strong and hazardous bases like NaH

Synthesis Pathways and Methodologies

Below are detailed descriptions of the experimental protocols for each synthetic route, providing a practical guide for laboratory implementation.

Industrial Synthesis via Nitrile Intermediate

This is the most common industrial route, involving a two-step process: cyanoethylation of hexanol followed by catalytic hydrogenation of the resulting nitrile.

Step 1: Synthesis of 3-(Hexyloxy)propionitrile (Cyanoethylation)

This reaction involves the Michael addition of hexanol to acrylonitrile, catalyzed by a base.

  • Experimental Protocol:

    • To a stirred solution of hexanol (1.0 eq) in a suitable solvent such as dioxane, add a catalytic amount of a strong base like potassium hydroxide (KOH) or sodium methoxide.

    • Slowly add acrylonitrile (1.1 eq) to the mixture at a controlled temperature, typically between 20-30 °C.

    • The reaction is exothermic and should be cooled to maintain the desired temperature.

    • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete, as monitored by TLC or GC.

    • Neutralize the catalyst with an acid (e.g., acetic acid).

    • The crude product is then purified by distillation under reduced pressure.

Step 2: Catalytic Hydrogenation of 3-(Hexyloxy)propionitrile

The nitrile intermediate is reduced to the primary amine using a catalyst under hydrogen pressure.

  • Experimental Protocol:

    • Charge an autoclave with 3-(Hexyloxy)propionitrile, a suitable solvent like methanol or ethanol, and a Raney Nickel catalyst.

    • To suppress the formation of secondary and tertiary amines, an inhibitor such as ammonia or potassium hydroxide is often added.[1]

    • Seal the autoclave and purge with nitrogen, then with hydrogen.

    • Pressurize the reactor with hydrogen (e.g., 3.6 MPa) and heat to the desired temperature (e.g., 85 °C).[1]

    • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

    • Cool the reactor, vent the hydrogen, and filter the catalyst.

    • The resulting this compound is purified by fractional distillation.

Synthesis via Nitrile Intermediate

G Hexanol Hexanol Cyanoethylation Cyanoethylation (Base Catalyst, e.g., KOH) Hexanol->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation Nitrile 3-(Hexyloxy)propionitrile Cyanoethylation->Nitrile Hydrogenation Catalytic Hydrogenation (Raney Ni, H₂) Nitrile->Hydrogenation Product This compound Hydrogenation->Product

Caption: Industrial synthesis of this compound.

Reductive Amination

This route involves the oxidation of a readily available alcohol to an aldehyde, which is then converted to the amine in a one-pot reaction with ammonia and a reducing agent.

Step 1: Oxidation of 3-(Hexyloxy)propanol to 3-(Hexyloxy)propanal

A mild oxidizing agent is used to convert the primary alcohol to the corresponding aldehyde.

  • Experimental Protocol:

    • Prepare a solution of an oxidizing agent such as pyridinium chlorochromate (PCC) in a chlorinated solvent like dichloromethane.

    • Slowly add a solution of 3-(Hexyloxy)propanol (1.0 eq) to the oxidant mixture at room temperature.

    • Stir the reaction for a few hours until the starting material is consumed (monitored by TLC).

    • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(Hexyloxy)propanal, which can often be used in the next step without further purification.

Step 2: Reductive Amination of 3-(Hexyloxy)propanal

The aldehyde is reacted with ammonia to form an imine in situ, which is then reduced to the primary amine.

  • Experimental Protocol:

    • Dissolve the crude 3-(Hexyloxy)propanal in a suitable solvent like methanol.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

    • Stir the mixture for a period to allow for imine formation.

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride portion-wise.[1] Be aware that sodium cyanoborohydride can release toxic hydrogen cyanide gas if the solution becomes acidic.

    • Continue stirring at room temperature until the reaction is complete.

    • Quench the reaction carefully, for instance, by adding water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

    • Purify the final product by distillation.

Synthesis via Reductive Amination

G Alcohol 3-(Hexyloxy)propanol Oxidation Oxidation (e.g., PCC) Alcohol->Oxidation Aldehyde 3-(Hexyloxy)propanal Oxidation->Aldehyde ReductiveAmination Reductive Amination (e.g., NaBH₃CN) Aldehyde->ReductiveAmination Ammonia Ammonia Ammonia->ReductiveAmination Product This compound ReductiveAmination->Product

Caption: Reductive amination route to this compound.

Nucleophilic Substitution

This method involves the direct reaction of an alkoxide with a haloamine. The use of a phase-transfer catalyst can significantly improve the reaction efficiency.

  • Experimental Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add hexanol (1.0 eq) to a suitable aprotic solvent like THF or DMF.

    • Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C to form the sodium hexoxide.

    • After the hydrogen evolution ceases, add 3-chloropropylamine hydrochloride (1.0 eq) to the reaction mixture.

    • Heat the reaction to a temperature of around 60-80 °C and stir for several hours until the reaction is complete.

    • Cool the mixture to room temperature and carefully quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • The crude product is then purified by distillation.

Synthesis via Nucleophilic Substitution

G Hexanol Hexanol Base Strong Base (e.g., NaH) Hexanol->Base Alkoxide Sodium Hexoxide Base->Alkoxide Substitution Nucleophilic Substitution Alkoxide->Substitution Haloamine 3-Chloropropylamine Haloamine->Substitution Product This compound Substitution->Product

Caption: Nucleophilic substitution pathway for synthesis.

Concluding Remarks

The choice of the optimal synthesis route for this compound is a balance of scale, cost, safety, and environmental considerations. The industrial method via a nitrile intermediate is highly efficient for large-scale production but involves hazardous reagents and conditions. Reductive amination offers a versatile laboratory-scale synthesis with good yields, though it requires an additional oxidation step. Nucleophilic substitution is a more direct route but often necessitates the use of strong, moisture-sensitive bases. By carefully considering these factors and the detailed protocols provided, researchers can select the most appropriate method for their specific needs.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of different catalytic systems for the synthesis of 3-(Hexyloxy)propylamine, a valuable building block in various chemical applications. The comparison focuses on two primary synthetic routes: the reductive amination of 3-(hexyloxy)propanal and the hydrogenation of 3-(hexyloxy)propionitrile.

Two main synthetic pathways are commonly employed for the production of this compound. The first involves the reductive amination of 3-(hexyloxy)propanal, and the second is the catalytic hydrogenation of 3-(hexyloxy)propionitrile. The choice of catalyst is a critical factor in both routes, significantly influencing yield, selectivity, and reaction conditions.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts for the two primary synthetic routes to this compound. The data presented is a synthesis of reported yields and conditions for analogous reactions, providing a representative comparison.

Synthetic RouteCatalystReducing Agent/ConditionsTemperature (°C)Pressure (H₂)Typical Yield (%)Selectivity
Reductive Amination of 3-(Hexyloxy)propanal Raney NickelH₂80-12050-100 bar85-92Good, may require additives to suppress secondary amine formation.
Palladium on Carbon (Pd/C)H₂25-801-50 bar80-90High, often shows good selectivity for the primary amine.
Hydrogenation of 3-(Hexyloxy)propionitrile Raney NickelH₂100-15050-150 bar80-90Moderate, byproduct formation can occur.
Modified Raney Nickel (with KOH or NH₃)H₂85-13030-100 bar90-95High, additives suppress the formation of secondary and tertiary amines.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the synthesis of this compound using the specified catalysts.

Route 1: Reductive Amination of 3-(Hexyloxy)propanal

1. Catalyst: Raney Nickel

  • Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, heating mantle, and thermocouple.

  • Procedure:

    • The autoclave is charged with 3-(hexyloxy)propanal, a suitable solvent (e.g., methanol or ethanol), and an excess of ammonia (often as a solution in the alcohol).

    • Raney Nickel catalyst (typically 5-10% by weight of the aldehyde) is carefully added.

    • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 80 bar).

    • The reaction mixture is heated to the target temperature (e.g., 100°C) with vigorous stirring.

    • The reaction is monitored by observing the hydrogen uptake. Once the reaction is complete, the autoclave is cooled, and the pressure is carefully released.

    • The catalyst is filtered off, and the solvent and excess ammonia are removed under reduced pressure.

    • The crude product is then purified by distillation to yield this compound.

2. Catalyst: Palladium on Carbon (Pd/C)

  • Apparatus: A high-pressure hydrogenation reactor.

  • Procedure:

    • To a solution of 3-(hexyloxy)propanal in an appropriate solvent (e.g., ethanol), an ammonia source is added.

    • 5% or 10% Palladium on Carbon catalyst is added to the mixture.

    • The reactor is flushed with nitrogen and then pressurized with hydrogen.

    • The reaction is stirred at the desired temperature and pressure until hydrogen consumption ceases.

    • The catalyst is removed by filtration through a bed of celite.

    • The solvent is evaporated, and the resulting crude amine is purified by distillation.

Route 2: Hydrogenation of 3-(Hexyloxy)propionitrile

1. Catalyst: Raney Nickel

  • Apparatus: A high-pressure autoclave.

  • Procedure:

    • The autoclave is loaded with 3-(hexyloxy)propionitrile and a solvent such as methanol.

    • Raney Nickel catalyst is added.

    • The system is sealed, purged, and pressurized with hydrogen.

    • The reaction is heated with stirring.

    • Upon completion, the reactor is cooled, and the catalyst is filtered.

    • The product is isolated and purified by distillation.

2. Catalyst: Modified Raney Nickel (with Ammonia)

  • Apparatus: A high-pressure autoclave.

  • Procedure:

    • 3-(hexyloxy)propionitrile is charged into the autoclave.

    • Raney Nickel catalyst and liquid ammonia (5-10% by weight) are added.[1] The addition of ammonia helps to inhibit the formation of secondary and tertiary amines, thereby increasing the selectivity for the primary amine.[1]

    • The autoclave is sealed and pressurized with hydrogen to approximately 3.6 MPa.

    • The mixture is heated to around 85°C with continuous stirring.[1]

    • After the reaction is complete, the autoclave is cooled and vented.

    • The catalyst is separated by filtration, and the this compound is purified by distillation. Yields using this method can be as high as 90-92%.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., 3-(Hexyloxy)propanal or 3-(Hexyloxy)propionitrile, Catalyst, Solvent, Ammonia) reaction Catalytic Reaction (Reductive Amination or Hydrogenation) start->reaction filtration Catalyst Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation gcms GC-MS Analysis (Purity & Identity) distillation->gcms nmr NMR Spectroscopy (Structure Verification) distillation->nmr product Pure this compound gcms->product nmr->product

General workflow for this compound synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(Hexyloxy)propylamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-(Hexyloxy)propylamine, a primary aliphatic amine of interest in pharmaceutical development and chemical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality, stability, and safety. This document outlines validated methods, presents key performance data, and offers detailed experimental protocols to assist researchers in choosing the most suitable approach for their specific needs.

The two primary chromatographic techniques validated for the analysis of aliphatic amines, and by extension this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the low UV absorbance and volatility of this compound, derivatization is a mandatory step to enhance detectability and chromatographic performance.

Quantitative Performance of Validated Analytical Methods

The following table summarizes the performance characteristics of commonly employed analytical methods for the quantification of aliphatic amines, which are applicable to this compound. The data is compiled from various validation studies of structurally similar long-chain and ether amines.

MethodDerivatizing AgentLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
GC-MS Pentafluorobenzoyl chloride (PFBOC)0.15 pg/mL - 50 ng/mL[1][2]0.117 - 1.527 pg/mL[1][2]Not specified, typically 3x LOD62 - 105%[1][2]< 8%[1][2]
HPLC-FLD Dansyl Chloride0.20 - 5.00 µg/mL1 - 5 mg/kg[3]Not specified, typically 3x LOD67 - 110%[3]< 5%[3]
HPLC-FLD 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)0.20 - 5.00 µg/mL[4]Not specifiedNot specified84.9 - 103.3%[4]< 2.35%[5]
HPLC-FLD o-phthaldiadehyde (OPA)2.5 - 5000 ng/L[5]0.9 - 7.2 ng/L[5]Not specified, typically 3x LOD70 - 109%[5]< 2.35%[5]

Visualizing the Analytical Method Validation Workflow

A systematic approach is essential for the validation of any analytical method to ensure its reliability and suitability for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_Planning Planning & Development cluster_Execution Execution of Validation Parameters cluster_Evaluation Data Evaluation & Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

References

A Comparative Analysis of 3-(Hexyloxy)propylamine and 3-(Dodecyloxy)propylamine as Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative evaluation of the surfactant efficacy of 3-(Hexyloxy)propylamine and 3-(Dodecyloxy)propylamine. Due to a lack of directly comparable experimental data in the public domain for these specific molecules, this analysis is based on established principles of surfactant chemistry and available data for analogous long-chain amine compounds. The guide is intended to inform researchers on the expected differences in performance and to provide robust experimental protocols for their own comparative studies.

Introduction

This compound and 3-(Dodecyloxy)propylamine are both examples of ether amine surfactants. Their amphiphilic nature, characterized by a hydrophilic amine head group and a hydrophobic alkyl ether tail, allows them to reduce surface tension at interfaces. The primary structural difference between these two molecules is the length of the alkyl chain: a hexyl (C6) group in this compound and a dodecyl (C12) group in 3-(Dodecyloxy)propylamine. This difference in hydrophobicity is expected to be the principal determinant of their varied surfactant properties.

Predicted Performance Comparison

Based on established structure-property relationships for homologous series of surfactants, we can predict the relative performance of this compound and 3-(Dodecyloxy)propylamine.

PropertyThis compound (C6)3-(Dodecyloxy)propylamine (C12)Rationale
Critical Micelle Concentration (CMC) HigherLowerThe longer hydrophobic tail of the C12 analogue leads to a greater thermodynamic driving force for micellization to minimize contact with water, thus occurring at a lower concentration.
Surface Tension Reduction Less EffectiveMore EffectiveThe greater surface activity of the longer C12 chain allows for more efficient packing at the air-water interface, leading to a greater reduction in surface tension.
Foaming Ability LowerHigherHigher surface activity and stronger intermolecular forces between the longer C12 tails in the foam lamellae are expected to result in greater foam generation and stability.
Solubility in Water HigherLowerThe shorter C6 alkyl chain results in a more balanced hydrophilic-lipophilic balance (HLB), leading to greater water solubility.

Experimental Protocols for Efficacy Evaluation

To empirically determine the surfactant efficacy of this compound and 3-(Dodecyloxy)propylamine, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.

Methodology:

  • Prepare a series of aqueous solutions of the surfactant, ranging in concentration from approximately 0.01 mM to 100 mM.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration. This point can be determined by the intersection of the two linear portions of the plot.

Evaluation of Foaming Ability and Stability

Objective: To quantify the volume of foam produced and its stability over time.

Methodology:

  • Prepare a standard concentration of each surfactant solution (e.g., 1% w/v) in a graduated cylinder.

  • Generate foam using a standardized method, such as sparging with a gas at a fixed flow rate for a specific duration or by a defined number of inversions of the cylinder.

  • Immediately after foam generation, record the initial foam volume.

  • Monitor the foam volume at regular time intervals (e.g., every minute for 10 minutes) to determine the rate of foam decay.

  • Foam stability can be reported as the time taken for the foam volume to reduce by 50% (half-life).

Logical Relationship of Surfactant Properties

The interplay between the molecular structure of these surfactants and their macroscopic properties can be visualized as a logical progression.

Conclusion

A Head-to-Head Comparison: Swern vs. Jones Oxidation for the Synthesis of 3-(Hexyloxy)propylamine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. The oxidation of primary alcohols to aldehydes is a fundamental transformation, and the choice of an appropriate oxidizing agent can significantly impact yield, purity, and overall process viability. This guide provides a detailed performance comparison of two common methods, the Swern and Jones oxidations, for the synthesis of 3-(hexyloxy)propanal, a precursor to the valuable building block 3-(hexyloxy)propylamine.

The conversion of 3-(hexyloxy)propan-1-ol to 3-(hexyloxy)propanal is a critical step in the synthetic route to this compound. This transformation requires a delicate touch; the desired product is an aldehyde, and over-oxidation to the corresponding carboxylic acid must be avoided. Here, we evaluate the Swern and Jones oxidations, providing experimental data, detailed protocols, and a comparative analysis to aid in the selection of the optimal method.

At a Glance: Key Performance Metrics

ParameterSwern OxidationJones Oxidation
Primary Product AldehydeCarboxylic Acid (typically) / Aldehyde (under specific conditions)
Typical Yield of Aldehyde High (often >90%)Moderate to Good (highly condition-dependent)
Reaction Temperature Cryogenic (-78 °C)0-25 °C (can be exothermic)
Reagent Toxicity Malodorous & toxic byproducts (DMS, CO)Highly toxic and carcinogenic (Cr(VI))
Substrate Scope Broad, tolerates sensitive functional groupsLess suitable for acid-sensitive substrates
Workup Aqueous wash to remove salts and DMSOQuenching of excess oxidant, removal of chromium salts

Deep Dive: Experimental Data and Protocols

Swern Oxidation: The Mild and Selective Choice

The Swern oxidation is renowned for its mild reaction conditions and high selectivity for the formation of aldehydes from primary alcohols.[1][2] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[2]

Model Reaction: Oxidation of Hexan-1-ol to Hexanal

A representative example is the oxidation of hexan-1-ol to hexanal, which demonstrates the typical high yield achievable with this method.[3]

SubstrateProductYieldReference
Hexan-1-olHexanal~90% (representative)[3]

Experimental Protocol: A Typical Swern Oxidation

  • A solution of oxalyl chloride (1.5 eq.) in dichloromethane (DCM) is cooled to -78 °C.

  • A solution of DMSO (2.0 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of the primary alcohol (1.0 eq.) in DCM is added dropwise, and the reaction is stirred for 1 hour.

  • Triethylamine (5.0 eq.) is added, and the reaction is stirred for 30 minutes before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the aldehyde.[4]

Jones Oxidation: A Powerful Oxidant with a Caveat

The Jones oxidation, employing a solution of chromium trioxide in sulfuric acid and acetone, is a potent oxidizing agent.[2] While it typically oxidizes primary alcohols to carboxylic acids, careful control of reaction conditions and the use of modified procedures, such as performing the reaction on a solid support, can favor the formation of the aldehyde.[5][6][7]

Model Reaction: Selective Oxidation of 1-Octanol to Octanal

A study by Shirini et al. demonstrates the selective oxidation of 1-octanol to octanal in good yield using chromium trioxide supported on alumina (Al2O3) in a solvent-free system.[8]

SubstrateProductYieldReference
1-OctanolOctanal73%[8]

Experimental Protocol: Jones Oxidation (Modified for Aldehyde Synthesis)

  • Chromium trioxide (CrO3) is supported on alumina.

  • The alcohol (1 mmol) and a small amount of t-butanol are added to the CrO3/Al2O3 mixture.

  • The reaction mixture is ground at room temperature for a specified time (e.g., 6 minutes for 1-octanol).

  • The progress of the reaction is monitored by thin-layer chromatography.

  • The reaction mixture is worked up by adding a mixture of ether and water. The organic layer is separated, passed through a small bed of alumina, and evaporated to yield the pure aldehyde.[8]

Visualizing the Workflow

To better understand the practical steps involved, the following diagrams illustrate the experimental workflows for both oxidation methods.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_product Product prep_oxalyl Oxalyl Chloride in DCM reaction_vessel Reaction Vessel (-78 °C) prep_oxalyl->reaction_vessel 1. Add prep_dmso DMSO in DCM prep_dmso->reaction_vessel 2. Add Dropwise prep_alcohol 3-(Hexyloxy)propan-1-ol in DCM prep_alcohol->reaction_vessel 3. Add Dropwise reaction_vessel->reaction_vessel quench Quench with Water reaction_vessel->quench 5. Warm to RT extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product 3-(Hexyloxy)propanal concentrate->product

Swern Oxidation Experimental Workflow

Jones_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_product Product prep_cro3 CrO3 on Alumina reaction_vessel Mortar and Pestle (Room Temperature) prep_cro3->reaction_vessel prep_alcohol 3-(Hexyloxy)propan-1-ol & t-Butanol prep_alcohol->reaction_vessel 1. Add & Grind add_solvents Add Ether & Water reaction_vessel->add_solvents 2. Transfer separate Separate Layers add_solvents->separate filter Filter Organic Layer through Alumina separate->filter concentrate Concentrate filter->concentrate product 3-(Hexyloxy)propanal concentrate->product

Jones Oxidation (Modified) Experimental Workflow

Safety and Environmental Considerations

Swern Oxidation:

  • Hazards: The reaction generates dimethyl sulfide (DMS), which has an extremely unpleasant and pervasive odor.[9] Carbon monoxide (CO), a toxic gas, is also produced.[9] The reaction must be performed in a well-ventilated fume hood.

  • Waste Disposal: The byproducts are volatile and can be handled with appropriate ventilation. Glassware can be deodorized with a bleach solution.[9]

Jones Oxidation:

  • Hazards: Chromium(VI) compounds are highly toxic and carcinogenic.[2] The reagent is also corrosive.[5] Strict safety protocols, including the use of personal protective equipment and a fume hood, are mandatory.[5]

  • Waste Disposal: Chromium waste must be disposed of as hazardous material according to institutional and regulatory guidelines.[7] The excess oxidant is typically quenched with isopropanol.[10]

Conclusion and Recommendations

For the synthesis of 3-(hexyloxy)propanal, the Swern oxidation is the recommended method . Its key advantages are:

  • High Selectivity: It reliably stops at the aldehyde stage, preventing over-oxidation to the carboxylic acid.[1]

  • Mild Conditions: The low reaction temperature is beneficial for substrates with sensitive functional groups.[2]

  • High Yields: It consistently provides high yields of the desired aldehyde.

While the modified Jones oxidation can produce the aldehyde, it is a less reliable method for this transformation with aliphatic primary alcohols and carries significant health and environmental risks due to the use of hexavalent chromium. The Swern oxidation, despite the inconvenience of cryogenic temperatures and malodorous byproducts, offers a more controlled and efficient route to the target aldehyde precursor of this compound.

References

Safety Operating Guide

Proper Disposal of 3-(Hexyloxy)propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-(Hexyloxy)propylamine, ensuring the safety of laboratory personnel and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures due to its hazardous properties. This chemical is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1] Adherence to the following procedural steps is critical for safe laboratory operations.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, it is imperative to use appropriate personal protective equipment and engineering controls.

  • Hand Protection: Wear impervious gloves.

  • Eye and Face Protection: Use safety goggles and, if necessary, a face shield.

  • Skin and Body Protection: Don impervious protective clothing and boots as required.

  • Respiratory Protection: In case of vapor or mist generation, use a respirator approved under relevant government standards.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] A closed system should be used whenever possible. Eyewash stations and safety showers must be readily accessible.[2]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area.[2][3]

  • Containment: For large spills, contain the spill by bunding. For all spills, prevent the chemical from entering drains.[3]

  • Absorption: Absorb the spilled material with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontamination: Clean the affected area thoroughly.

III. Waste Disposal Procedures

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.

  • Waste Classification: This material is classified as corrosive and toxic.

  • Containerization:

    • Leave chemicals in their original containers whenever possible.

    • Do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

    • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Disposal Method:

    • The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.

    • Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all regulations.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties relevant to handling and disposal.

PropertyValueSource
Molecular Weight159.27 g/mol [1]
Boiling PointApprox. 200 - 210 °C[4]
Flash PointApprox. 78 °C[4]
DensityApprox. 0.84 g/cm³[4]
Solubility in WaterSlightly soluble[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the decision-making process from the point of waste generation to final disposal.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Compatible Waste Container B->C D Securely Seal Container C->D E Label Container Clearly 'Hazardous Waste: This compound' D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Away from Incompatible Materials (e.g., Oxidizing Agents) F->G H Consult Institutional EHS or Licensed Waste Disposal Service G->H I Arrange for Professional Waste Pickup and Disposal (e.g., Incineration) H->I J Document Waste Disposal (Manifests, Records) I->J

Figure 1. Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Hexyloxy)propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the proper handling and disposal of 3-(Hexyloxy)propylamine, a compound that is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or safety goggles. A face shield may be required depending on the situation.Must conform to EN166 or NIOSH (US) approved standards.[1]
Skin Protection Impervious protective clothing and gloves. Protective boots may be necessary.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Half or full-facepiece respirator, self-contained breathing apparatus (SCBA), or supplied-air respirator.Use respirators approved under appropriate government standards and follow local and national regulations.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure. The following table outlines the necessary first-aid measures.

Exposure RouteFirst Aid Protocol
If Inhaled Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Consult a physician immediately.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[1]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

AspectProcedure
Handling Perform in a well-ventilated place. Wear suitable protective equipment. Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
Storage Store in a cool, dry, and well-ventilated area.[2] Keep the container tightly closed.[3] Store locked up.[1] Keep away from heat sources, open flames, and oxidizing agents.[2]

Disposal Plan

The disposal of this compound and its waste must be conducted in a manner that minimizes environmental impact.

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.[4][5] Observe all federal, state, and local regulations.
Contaminated Clothing and PPE Take off immediately all contaminated clothing. Wash contaminated clothing before reuse.[1] Contaminated absorbent material should be promptly disposed of in accordance with appropriate laws and regulations.
Spills Collect spillage.[1] Absorb the spilled material in a suitable absorbent (e.g., dry sand, earth, sawdust).

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review SDS b Don Appropriate PPE a->b c Work in Well-Ventilated Area b->c d Dispense and Use Chemical c->d e Decontaminate Work Area d->e f Remove and Decontaminate PPE e->f g Wash Hands Thoroughly f->g h Segregate Chemical Waste g->h i Dispose According to Regulations h->i

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.